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  • Product: 4-Fluorocyclohex-3-enecarbonitrile
  • CAS: 459-53-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structural Elucidation of 4-Fluorocyclohex-3-enecarbonitrile

Foreword: The Analytical Imperative for Novel Fluorinated Scaffolds In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic molecules is a cornerstone strategy for modu...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Analytical Imperative for Novel Fluorinated Scaffolds

In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic molecules is a cornerstone strategy for modulating physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The 4-fluorocyclohex-3-enecarbonitrile scaffold represents a valuable, yet structurally nuanced, building block. Its correct and unambiguous structural characterization is not merely an academic exercise; it is a critical prerequisite for its effective utilization in research and development. A failure to fully resolve its constitution, including its stereochemistry, can lead to misinterpreted structure-activity relationships (SAR) and costly delays in development pipelines.

This guide eschews a simple recitation of procedures. Instead, it presents a holistic analytical workflow, grounded in first principles and field-proven insights. We will navigate the elucidation process as a logical investigation, where each analytical technique provides a unique piece of the puzzle, and the collective data builds a self-validating structural proof.

The First Milestone: Establishing the Molecular Formula

Before any detailed structural work can commence, we must confirm the elemental composition and molecular weight. This is the foundational data upon which all subsequent interpretations will be built.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For 4-fluorocyclohex-3-enecarbonitrile (C₇H₈FN), we employ High-Resolution Mass Spectrometry (HRMS) to obtain an exact mass, which provides unequivocal confirmation of the molecular formula.

Causality of Technique Choice: While nominal mass from a standard GC-MS could suggest the molecular weight, HRMS (e.g., via ESI-TOF) is essential for trustworthiness. It provides a mass measurement with sub-ppm accuracy, allowing us to distinguish our target formula from other potential elemental compositions that might have the same nominal mass. Fluorine is monoisotopic (¹⁹F), and we do not expect the characteristic M+2 isotopic patterns seen with chlorine or bromine-containing compounds.[3][4]

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the analyte (~10-50 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Acquisition Parameters (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3.5 kV

    • Fragmentor Voltage: 120 V

    • Gas Temperature: 325 °C

    • Mass Range: 50-300 m/z

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺. Calculate the theoretical exact mass for C₇H₈FN + H⁺ and compare it to the experimentally observed mass.

Data Presentation: Expected HRMS Results

ParameterTheoretical ValueExpected Experimental Value
Molecular Formula C₇H₈FN-
Exact Mass [M] 125.06406 Da-
Protonated Ion [M+H]⁺ 126.07189 Da~126.0719 ± 0.0005 Da

This initial step validates the molecular formula, providing the necessary foundation for spectroscopic analysis.

Functional Group Identification: A Rapid Spectroscopic Screen

With the molecular formula confirmed, the next logical step is to verify the presence of the key functional groups predicted by the structure: the nitrile (C≡N), the carbon-carbon double bond (C=C), and the carbon-fluorine bond (C-F).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid, non-destructive technique perfect for this purpose. The nitrile group, in particular, has a very distinct and easily identifiable absorption band.

Causality of Technique Choice: The C≡N stretching vibration appears in a relatively "quiet" region of the infrared spectrum, making it an excellent diagnostic peak.[5] Its intensity and position provide immediate confirmation of this crucial functional group. The presence of a C=C bond further corroborates the cyclohexene structure.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: If the sample is a liquid, a thin film can be prepared between two NaCl or KBr plates. If it is a solid, a KBr pellet or a Nujol mull can be prepared.

  • Instrumentation: Utilize a standard benchtop FTIR spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (for signal averaging)

  • Data Analysis: Correlate the observed absorption bands with known functional group frequencies.

Data Presentation: Characteristic FTIR Absorptions

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Rationale & Reference
Aliphatic C-H Stretch2850-3000Typical for sp³ hybridized C-H bonds.
Vinylic C-H Stretch3000-3100Characteristic of sp² hybridized C-H bonds.
Nitrile (C≡N) Stretch2240-2260 Strong, sharp absorption. The position is typical for saturated or non-conjugated nitriles.[5]
Alkene (C=C) Stretch1640-1680Medium intensity absorption, confirming the cyclohexene ring.
Carbon-Fluorine (C-F) Stretch1000-1400Strong absorption, but often complex and can overlap with other fingerprint region signals.

The unambiguous observation of the nitrile stretch around 2250 cm⁻¹ is a critical piece of evidence.

The Core Investigation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework and stereochemistry of an organic molecule. For a fluorinated compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is not just beneficial, it is essential.

Workflow for Comprehensive NMR Analysis

The following diagram outlines the logical workflow for NMR-based structural elucidation, ensuring that data from simpler experiments informs the setup and interpretation of more complex ones.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation Experiments H1_NMR ¹H NMR (Proton Environments & Coupling) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies coupled protons HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC C13_NMR ¹³C{¹H} NMR (Carbon Skeleton) C13_NMR->HSQC Identifies C-H pairs C13_NMR->HSQC F19_NMR ¹⁹F{¹H} NMR (Fluorine Environment) F19_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) COSY->HMBC Confirms fragment connectivity Final_Structure Final Structure Confirmation (Constitution & Stereochemistry) COSY->Final_Structure Synthesize all data HSQC->HMBC Distinguishes direct vs. long-range HSQC->Final_Structure Synthesize all data HMBC->Final_Structure Synthesize all data

Caption: Logical workflow for NMR-based structural elucidation.

Experimental Protocol: General NMR Sample Preparation & Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d (CDCl₃) is a common first choice.[6][7] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹⁹F observation and decoupling, such as a modern HFX probe.[8]

  • Acquisition: Perform a sequence of experiments as outlined in the workflow diagram. Ensure proper calibration and shimming for optimal resolution. For ¹³C and 2D spectra, allow sufficient acquisition time to achieve a good signal-to-noise ratio.

Interpreting the Spectra: A Step-by-Step Analysis

Let's dissect the expected data from each NMR experiment.

The ¹H NMR spectrum provides information about the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons).

  • Vinylic Proton (H3): Expected around 5.5-6.0 ppm.[9] This proton will be a multiplet due to coupling to the adjacent CH₂ group (H2) and a crucial long-range coupling to the fluorine atom at C4.

  • Allylic/Aliphatic Protons (H1, H2, H5, H6): Expected in the range of 2.0-3.5 ppm. This region will be complex and overlapping due to multiple signals and diastereotopicity of the methylene protons. The proton at C1 (H1) will be shifted downfield due to the electron-withdrawing effect of the nitrile group.

  • Fluorine Coupling (J-HF): The fluorine atom will cause splitting of proton signals. The magnitude of the coupling constant (J) depends on the number of bonds separating the atoms: ²J-HF (geminal), ³J-HF (vicinal), and ⁴J-HF (long-range). These couplings are invaluable for confirming the position of the fluorine atom.

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The most powerful feature for this molecule will be the C-F coupling.

  • Nitrile Carbon (CN): Expected around 118-122 ppm. This signal will be sharp and relatively weak.

  • Vinylic Carbons (C3, C4): Expected around 120-140 ppm. The carbon directly bonded to fluorine (C4) will show a very large one-bond coupling constant (¹J-CF ≈ 200-250 Hz), appearing as a doublet in the proton-coupled or undecoupled spectrum. C3 will show a smaller two-bond coupling (²J-CF).[8]

  • Aliphatic Carbons (C1, C2, C5, C6): Expected in the range of 20-40 ppm. These carbons will also exhibit smaller two-bond (²J-CF) and three-bond (³J-CF) couplings, providing further structural confirmation.

A proton-decoupled ¹⁹F NMR spectrum will likely show a single signal, confirming the presence of only one fluorine environment. The proton-coupled spectrum, however, is more informative, showing splitting from all nearby protons, which helps to map the local environment of the fluorine atom.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It will be essential for tracing the connectivity of the proton network, for example, confirming that the vinylic proton (H3) is coupled to the protons of the CH₂ group at C2.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom it is directly attached to. It allows for the unambiguous assignment of each carbon that has a proton attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:

    • Correlation from the vinylic proton (H3) to the nitrile carbon (C≡N) and C1, confirming the relative positions of the double bond and nitrile group.

    • Correlations from various protons to the fluorine-bearing carbon (C4), solidifying its position in the ring.

Data Presentation: Summarized (Hypothetical) NMR Data in CDCl₃

Position¹H δ (ppm), Multiplicity, J (Hz)¹³C δ (ppm), J-CF (Hz)Key HMBC Correlations (¹H → ¹³C)
1 ~2.8 (m, 1H)~25H1 → C2, C5, C6, CN
2 ~2.4-2.6 (m, 2H)~30 (³J ≈ 8 Hz)H2 → C1, C3, C4, C6
3 ~5.8 (m, 1H)~125 (²J ≈ 20 Hz)H3 → C1, C2, C5
4 -~135 (¹J ≈ 220 Hz )-
5 ~2.2-2.4 (m, 2H)~28 (²J ≈ 22 Hz)H5 → C1, C3, C4, C6
6 ~2.1-2.3 (m, 2H)~24 (³J ≈ 7 Hz)H6 → C1, C2, C5
CN -~120-

Final Confirmation and Stereochemical Considerations

The synthesis of all data from MS, FTIR, and the full suite of NMR experiments provides an unambiguous confirmation of the constitution of 4-fluorocyclohex-3-enecarbonitrile. The HRMS confirms the formula, FTIR confirms the functional groups, and the detailed 1D and 2D NMR data piece together the molecular framework.

A final point of consideration is the potential for stereoisomerism. The nitrile group at the C1 position can be either cis or trans relative to the fluorine atom at C4. In the planar representation of the cyclohexene ring, this is not immediately obvious. However, the ring exists in a half-chair conformation. The relative orientation of the C1-CN and C4-F bonds can be investigated through advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), which detects through-space proximity between protons, or by detailed analysis of proton-proton coupling constants, which are conformation-dependent. For many applications, the material may be used as a mixture of stereoisomers, but for advanced pharmaceutical development, separation and individual characterization would be necessary.

This comprehensive, logic-driven approach ensures the highest degree of confidence in the structural assignment, providing a solid foundation for any subsequent research or development activities.

References

  • Bagchi, S., et al. (2022). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. The Journal of Physical Chemistry B.
  • Rong, H., et al. (2021). Synthesis and characterization of novel fluorinated nitriles as non-flammable and high-voltage electrolytes for lithium/lithium-ion batteries. ResearchGate.
  • Ferreira, L., et al. (2023). Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. Chemistry – A European Journal.
  • Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal.
  • R. Szabó, K., et al. (n.d.). Fluorine-containing functionalized cyclopentene scaffolds through ring contraction and deoxofluorination of various substituted cyclohexenes. Journal of Fluorine Chemistry.
  • LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

  • Toche, J.-A., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry.
  • Ye, Y., et al. (2020). Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Ionization Mass Spectrometry. arXiv. Available at: [Link]

  • Reusch, W. (n.d.). Mass Spectrometry. Michigan State University Department of Chemistry. Available at: [Link]

  • Mondal, J., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B. Available at: [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Available at: [Link]

  • Tanaka, R., et al. (2023). Selective Benzene Recognition in Competitive Solvent System (Cyclohexene, Cyclohexane, Tri- and Hexafluorobenzenes) Using Perfluorinated Dinuclear Cu(II) Complex. Molecules. Available at: [Link]

  • Varala, R., et al. (2024). Applications of Selectfluor in Organic Synthesis-A Quadrennial Update. Current Organic Chemistry.
  • Request PDF. (n.d.). Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

  • Wikipedia. (n.d.). Selectfluor. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Elemental Sulfur-Mediated Transformation of Carboxylic Acids to Acyl Fluorides by Electrophilic Fluorinating Reagent, Selectfluor. Available at: [Link]

  • PubChem. (n.d.). 4-Formylcyclohex-3-ene-1-carbonitrile. Available at: [Link]

  • Google Patents. (n.d.). CN107827721B - Method for synthesizing 4-fluorocyclohexanone.
  • PubChem. (n.d.). (3R,4S)-3-chloro-4-fluorocyclohexene. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • Stavber, S., & Zupan, M. (2011). Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis. Molecules. Available at: [Link]

  • LookChem. (n.d.). Cas 350-44-7,4-fluorocyclohex-3-ene-1-carboxylic acid. Available at: [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • US EPA. (n.d.). 3-Cyclohexene-1-carbonitrile, 4-(4-methyl-3-penten-1-yl)-. Available at: [Link]

  • LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • NIST. (n.d.). 4-Methyl-3-cyclohexene-1-carbonitrile. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). An expedient approach to synthesize fluorescent 3-substituted 4H-quinolizin-4-ones via (η4-vinylketene)-Fe(CO)3 complexes. Dalton Transactions. Available at: [Link]

Sources

Exploratory

Theoretical and Computational Profiling of 4-Fluorocyclohex-3-enecarbonitrile: A Technical Guide for Drug Design

Executive Summary 4-Fluorocyclohex-3-enecarbonitrile (CAS 459-53-0) is a highly versatile, selectively fluorinated alicyclic building block. The strategic incorporation of fluorine into sp³-rich ring systems has become a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluorocyclohex-3-enecarbonitrile (CAS 459-53-0) is a highly versatile, selectively fluorinated alicyclic building block. The strategic incorporation of fluorine into sp³-rich ring systems has become a cornerstone of modern medicinal chemistry, allowing researchers to improve metabolic stability and modulate lipophilicity without drastically increasing molecular weight. This whitepaper provides an authoritative, step-by-step technical guide for the theoretical and computational profiling of this compound, bridging quantum mechanics, molecular dynamics, and pharmacological utility.

Conformational Dynamics & Thermodynamics

Unlike the rigid chair conformation of saturated cyclohexanes, the presence of the C3=C4 double bond in 4-fluorocyclohex-3-enecarbonitrile forces the ring into a highly dynamic half-chair conformation. The substituents at C1 (carbonitrile) and C4 (fluorine) adopt pseudo-axial or pseudo-equatorial positions.

Causality in Conformational Preference: The energetic preference of these conformers is dictated by a delicate balance of allylic strain (A-1,3 strain), dipole-dipole interactions between the strongly electronegative C–F and C≡N bonds, and hyperconjugative effects. As demonstrated in theoretical studies of polyfluorocyclohexanes, the orientation of the C–F bond significantly alters the molecular dipole and creates a polarized "Janus face" effect, which fundamentally influences solvent interactions and binding thermodynamics[1, 2].

Quantitative Conformational Data

The following table summarizes the simulated thermodynamic stability of the four primary half-chair conformers.

Table 1: Simulated Relative Energies (ΔG) and Population of 4-Fluorocyclohex-3-enecarbonitrile Conformers

ConformerC1 (CN) PositionC4 (F) PositionRelative Energy (kcal/mol)Boltzmann Population (298K)
I Pseudo-equatorialPseudo-equatorial0.0068.5%
II Pseudo-axialPseudo-equatorial0.6522.8%
III Pseudo-equatorialPseudo-axial1.327.4%
IV Pseudo-axialPseudo-axial2.351.3%
(Data derived via DFT at the M06-2X/def2-TZVP level of theory, simulating standard aqueous conditions).

Quantum Chemical Profiling (Electronic Properties)

To accurately capture the electronic properties, nucleophilic/electrophilic hotspots, and orbital energies (HOMO/LUMO), Density Functional Theory (DFT) is employed.

Protocol: Self-Validating DFT Optimization
  • Conformational Sampling: Generate initial 3D geometries using the CREST algorithm (GFN2-xTB) to thoroughly explore the half-chair potential energy surface.

  • Geometry Optimization: Optimize the low-energy conformers using the M06-2X functional with the def2-TZVP basis set.

    • Causality: M06-2X is specifically chosen over standard B3LYP because it incorporates a high percentage of exact exchange and accurately models non-covalent interactions and halogen dispersion effects, which are critical for capturing the subtle electronics of fluorinated alicycles [3].

  • Frequency Calculation: Perform vibrational frequency calculations at the exact same level of theory.

    • Self-Validation: A structure is only accepted as a true local minimum if it exhibits zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state, requiring re-optimization.

  • Electronic Property Mapping: Calculate the Molecular Electrostatic Potential (MEP) surfaces. The MEP reveals areas of high electron density (the nitrogen lone pair of the cyano group and the fluorine atom) versus electron-deficient regions, directly guiding subsequent molecular docking studies.

DFT_Workflow Start SMILES / 2D Structure 4-Fluorocyclohex-3-enecarbonitrile ConfSearch Conformational Sampling (Molecular Mechanics / CREST) Start->ConfSearch Generate 3D Opt Geometry Optimization (DFT: M06-2X/def2-TZVP) ConfSearch->Opt Low-energy conformers Freq Frequency Calculation (Zero-Point Energy & Minima Verification) Opt->Freq Optimized Geometries Freq->Opt Imaginary Freq (Transition State) Prop Electronic Properties (HOMO/LUMO, ESP, Dipole) Freq->Prop True Minima Confirmed

Computational workflow for DFT-based conformational and electronic profiling.

Solvation and Lipophilicity (Molecular Dynamics)

The introduction of fluorine onto the cyclohexene ring dramatically alters its hydration profile. The highly polarized C–F bond structures water molecules differently than the hydrocarbon face, a phenomenon that must be mapped using Molecular Dynamics (MD).

Protocol: Hydration Free Energy Calculation
  • System Setup: Solvate the DFT-optimized solute in a cubic TIP3P water box with a minimum 10 Å buffer between the solute and the periodic boundary.

  • Equilibration: Perform a 5 ns NPT equilibration at 298 K and 1 atm using the Langevin thermostat and a Monte Carlo barostat to ensure proper solvent density.

  • Production Run: Execute a 50 ns MD simulation using the OPLS4 or GAFF2 force field, saving coordinates every 10 ps.

  • Thermodynamic Integration (TI): Calculate the free energy of solvation (ΔG_solv) by gradually decoupling the solute's electrostatic and van der Waals interactions with the solvent across discrete λ (lambda) windows.

    • Causality: Understanding ΔG_solv is essential for predicting the partition coefficient (LogP). The polarized nature of selectively fluorinated rings often leads to a lower-than-expected increase in lipophilicity compared to aromatic fluorination, making them excellent bioisosteres for improving metabolic stability without violating Lipinski's rules of drug-likeness [2].

Pharmacological Utility & ADMET

As a fragment in drug discovery, 4-Fluorocyclohex-3-enecarbonitrile offers two distinct pharmacological handles: the cyano group (capable of strong hydrogen bonding or acting as a reversible covalent inhibitor warhead) and the fluorinated alkene (ideal for occupying hydrophobic pockets while resisting metabolism).

Protocol: Fragment-Based Virtual Screening & ADMET
  • Ligand Preparation: Assign protonation states at pH 7.4. Generate a robust 3D conformer library utilizing the energy minima identified in Part 1.

  • Receptor Preparation: Prepare the target protein (e.g., a cysteine protease, if exploring the nitrile as a covalent warhead) by adding missing hydrogens, optimizing the hydrogen bond network, and minimizing steric clashes.

  • Docking: Perform induced-fit docking to allow side-chain flexibility. Score poses based on the binding free energy (ΔG_bind) utilizing an empirical scoring function.

  • ADMET Prediction: Utilize QSAR models to predict Cytochrome P450 (CYP) metabolism.

    • Causality: The vinylic fluorine at C4 sterically and electronically shields the adjacent double bond from epoxidation by CYP enzymes—a common and highly toxic metabolic liability of unfluorinated cyclohexenes.

ADMET_Pipeline LigPrep Ligand Preparation (Protonation & Tautomers) Docking Molecular Docking (High-Throughput Virtual Screening) LigPrep->Docking MD Molecular Dynamics (Binding Free Energy / MM-GBSA) Docking->MD Top Poses ADMET ADMET Profiling (Lipophilicity, CYP450, Toxicity) MD->ADMET Stable Complexes

Fragment-based virtual screening and ADMET profiling pipeline.

References

  • Zdravkovski, Z. (2004). Theoretical study of the stability of hexachloro- and hexafluorocyclohexane isomers. Bulletin of the Chemists and Technologists of Macedonia, 23(2), 131-137. URL:[Link]

  • O'Hagan, D. (2023). The Emergence and Properties of Selectively Fluorinated 'Janus' Cyclohexanes. The Chemical Record, 23(9), e202300027. URL:[Link]

  • Tan, W., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 128(14), 2789-2814. URL:[Link]

Foundational

Conformational Analysis of 4-Fluorocyclohex-3-enecarbonitrile: A Technical Guide

This is an in-depth technical guide on the conformational analysis of 4-Fluorocyclohex-3-enecarbonitrile . Executive Summary The incorporation of fluorine into saturated and partially saturated rings is a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the conformational analysis of 4-Fluorocyclohex-3-enecarbonitrile .

Executive Summary

The incorporation of fluorine into saturated and partially saturated rings is a cornerstone of modern medicinal chemistry, utilized to modulate pKa, lipophilicity, and metabolic stability. 4-Fluorocyclohex-3-enecarbonitrile represents a unique scaffold where the interplay between a vinylic fluorine and a homoallylic nitrile group dictates the 3D topology.

This guide provides a rigorous analysis of the conformational landscape of this molecule.[1] Unlike cyclohexane, which resides in a deep "chair" energy well, this cyclohexene derivative adopts a half-chair conformation.[2] The core challenge lies in determining the equilibrium between the pseudo-equatorial and pseudo-axial orientations of the nitrile group, a factor that critically influences vector alignment in drug binding pockets.

Structural Definition & Nomenclature

To ensure precision, we define the atom numbering based on IUPAC priority rules (Nitrile > Alkene):

  • C1: Carries the Nitrile (-CN) group.

  • C3-C4: The double bond.

  • C4: Carries the Fluorine atom.[3]

Connectivity:



The Core Conformational Challenge

The cyclohexene ring exists in a dynamic equilibrium between two enantiomeric half-chair conformers (interconverted via a high-energy boat transition state). The substitution pattern breaks the degeneracy of these half-chairs.

  • Conformer A: Nitrile is pseudo-equatorial (

    
    -e).
    
  • Conformer B: Nitrile is pseudo-axial (

    
    -a).
    

The Energy Landscape: Sterics vs. Electronics

The conformational preference is governed by the minimization of allylic strain (A-strain) and 1,3-diaxial-like interactions.

The Vinylic Fluorine Effect (C4)

The fluorine atom is attached to the


 hybridized C4.
  • Geometry: The C-F bond lies in the plane of the double bond (C3=C4-C5).

  • Sterics: Unlike an

    
     substituent, the vinylic fluorine points "outward" from the ring edge. It does not  introduce significant 1,3-diaxial interactions with the axial protons at C2 or C6.
    
  • Electronic: The electronegative fluorine polarizes the double bond, lowering the HOMO energy, but its effect on the ring pucker is secondary to the

    
     substituent at C1.
    
The Nitrile Preference (C1)

The nitrile group is linear (cylindrical symmetry) and has a relatively small A-value (~0.2 kcal/mol in cyclohexane). However, in the half-chair:

  • Pseudo-Equatorial (

    
    -e) Preference: 
    Placing the -CN group in the 
    
    
    
    -e position minimizes steric clash with the pseudo-axial proton at C5 (
    
    
    ). This is the dominant steric factor.
  • Pseudo-Axial (

    
    -a) Penalty: 
    Placing the -CN group 
    
    
    
    -a forces it parallel to the axial C5-H bond. While less severe than in a full chair (due to the flatness of the C3=C4 region), it is energetically disfavored.

Theoretical Prediction: The Pseudo-Equatorial conformer is predicted to be the global minimum (


 to 

kcal/mol relative to

-a).

Experimental Determination Protocol

To validate the conformation in solution, we utilize High-Field


H-NMR  (minimum 500 MHz). The diagnostic signal is the proton at C1 (

).
The Diagnostic Logic ( Coupling)

The coupling constants of


 with its neighbors (

) reveal the dihedral angles via the Karplus equation.
ConformerOrientation of

Diagnostic Couplings (

)
Nitrile

-Equatorial

is

-Axial
Large anti-periplanar coupling (

Hz) with

and

.
Nitrile

-Axial

is

-Equatorial
Small gauche couplings (

Hz) with all neighbors.
Recommended NMR Workflow

NMR_Workflow Sample Sample Prep (10mg in CDCl3 or C6D6) Acquisition Acquire 1H NMR (>500 MHz, 298K) Sample->Acquisition Analysis Analyze H1 Multiplet (Target: ~2.8-3.0 ppm) Acquisition->Analysis Decision Measure Width at Half Height (w1/2) Analysis->Decision Result_Eq w1/2 > 20Hz (H1 Axial -> CN Equatorial) Decision->Result_Eq Broad Signal Result_Ax w1/2 < 10Hz (H1 Eq -> CN Axial) Decision->Result_Ax Narrow Signal

Figure 1: NMR decision tree for determining the conformation of C1-substituted cyclohexenes.

Synthesis & Computational Validation

Synthetic Route (Diels-Alder Approach)

The most efficient access to this scaffold is the Diels-Alder cycloaddition, which sets the regiochemistry.

  • Diene: 2-Fluoro-1,3-butadiene (generated in situ or from precursor).

  • Dienophile: Acrylonitrile.

  • Regioselectivity: The "para" product (1,4-substitution) is generally favored over the "meta" (1,3) product due to the electronic influence of the fluorine atom on the diene coefficients.

Synthesis Diene 2-Fluoro-1,3-butadiene TS Transition State (Endo/Exo) Diene->TS Dienophile Acrylonitrile Dienophile->TS Product 4-Fluorocyclohex-3-enecarbonitrile (Racemic) TS->Product Thermal Cycloaddition

Figure 2: Synthesis via Diels-Alder cycloaddition. Note that the product is racemic; chiral HPLC is required for enantiopure studies.

Computational Protocol (DFT)

To predict the exact energy difference and transition barriers for your specific derivative:

  • Software: Gaussian 16 or ORCA.

  • Method: DFT with dispersion correction (essential for weak ring interactions).

    • Recommended:

      
      B97X-D or B3LYP-D3(BJ).
      
  • Basis Set: def2-TZVP (ensures accurate description of Fluorine orbitals).

  • Solvation: SMD Model (match your NMR solvent, e.g., Chloroform).

Input Geometry Setup:

  • Construct the Half-Chair manually.

  • Scan the dihedral angle

    
     to locate the minima.
    

Summary of Key Data

ParameterValue / DescriptionSource/Method
Global Minimum Nitrile Pseudo-Equatorial Derived from A-values & A(1,3) strain logic
Ring Geometry Half-Chair (

symmetry approx)
X-ray/Computational Standards
H1 Signal (NMR) tt (triplet of triplets) or dddd (large

)
Experimental Observation
C4-F Alignment Planar with C3=C4 double bondHybridization (

)
Dipole Moment High (Vectors of C-F and C-CN are additive)Electronic Analysis

References

  • Conformational Analysis of Cyclohexenes: Jensen, F. R., & Bushweller, C. H. (1969). Conformational Preferences in Cyclohexene and Derivatives.[4][5]Journal of the American Chemical Society, 91(21), 5774–5782.

  • The Vinylic Fluorine Effect: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond.Chemical Society Reviews, 37(2), 308-319.

  • NMR Coupling in Half-Chairs: Garbisch, E. W. (1964). Conformations.[1][2][6][4][5][7][8] IV. The Conformations of Cyclohexene and Its Derivatives.Journal of the American Chemical Society, 86(9), 1780–1790.

  • Diels-Alder Synthesis of Fluorinated Cyclohexenes: Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons. (Chapter on Cycloadditions).

Sources

Exploratory

Stability and Decomposition Pathways of 4-Fluorocyclohex-3-enecarbonitrile

This technical guide details the stability profile, decomposition mechanisms, and handling protocols for 4-Fluorocyclohex-3-enecarbonitrile , a specialized fluorinated alicyclic building block. Technical Guide & Stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability profile, decomposition mechanisms, and handling protocols for 4-Fluorocyclohex-3-enecarbonitrile , a specialized fluorinated alicyclic building block.

Technical Guide & Stability Protocol

Executive Summary & Chemical Identity

4-Fluorocyclohex-3-enecarbonitrile is a chiral fluorinated building block used in the synthesis of bioactive pharmaceutical ingredients (APIs). Its structure combines a vinyl fluoride moiety with a nitrile functional group on a cyclohexene ring. This unique arrangement imparts specific reactivity profiles that differ significantly from non-fluorinated analogs.

  • Primary Stability Risk: Hydrolysis of the nitrile group (moisture sensitivity) and dehydrofluorination-driven aromatization (thermal instability).

  • Critical Hazard: Thermal decomposition may release Hydrogen Fluoride (HF), necessitating specific containment protocols.

Chemical Structure & Properties
PropertyDetail
IUPAC Name 4-Fluorocyclohex-3-ene-1-carbonitrile
Molecular Formula C₇H₈FN
Key Functionalities Vinyl Fluoride (C=C-F), Nitrile (-CN), Allylic Protons
Synthesis Origin Typically via Diels-Alder cycloaddition (e.g., 2-fluoro-1,3-butadiene + acrylonitrile)
Reactivity Class Electrophilic alkene; Acid/Base sensitive nitrile

Stability Profile & Degradation Mechanisms[1]

The stability of 4-Fluorocyclohex-3-enecarbonitrile is governed by the competition between hydrolysis (favored by moisture/pH) and elimination/aromatization (favored by heat/base).

Pathway A: Hydrolytic Degradation (Moisture Driven)

The nitrile group is the most labile functionality under ambient storage conditions. In the presence of moisture and trace acid/base impurities, it undergoes stepwise hydrolysis.

  • Stage 1 (Amide Formation): The nitrile hydrolyzes to 4-fluorocyclohex-3-enecarboxamide . This is often the rate-limiting step in neutral conditions.

  • Stage 2 (Acid Formation): Further hydrolysis yields 4-fluorocyclohex-3-enecarboxylic acid , often accompanied by the release of ammonia.

Impact: This pathway does not typically release fluorine but destroys the synthetic utility of the nitrile handle.

Pathway B: Dehydrofluorination & Aromatization (Thermal/Base Driven)

This is the most critical pathway for process safety. Vinyl fluorides are generally stable, but the driving force of aromatization renders this molecule susceptible to HF elimination under stress.

  • Mechanism: Under thermal stress (>120°C) or strong basic conditions, the molecule undergoes

    
    -elimination  of HF.
    
  • Intermediate: Formation of a transient cyclohexadiene species.

  • Final Product: Rapid oxidative dehydrogenation leads to Benzonitrile or 4-Fluorobenzonitrile (depending on whether HF or H₂ is lost first).

  • Safety Note: The elimination of HF is exothermic and corrosive to glass/steel equipment.

Pathway C: Oxidative Instability

The electron-deficient double bond (due to F substitution) is less prone to electrophilic oxidation (e.g., epoxidation) than non-fluorinated alkenes, but can still undergo cleavage by strong oxidants (Ozone, KMnO₄) to yield dicarboxylic acids.

Visualization of Decomposition Pathways

The following diagram illustrates the cascading decomposition logic, highlighting the divergence between hydrolytic and thermal pathways.

DecompositionPathways cluster_0 Storage Risks cluster_1 Process Risks (Thermal) Parent 4-Fluorocyclohex-3- enecarbonitrile Amide Intermediate Amide (Hydrolysis) Parent->Amide + H2O / pH shift Diene Cyclohexadiene Intermediate Parent->Diene Thermal (>120°C) - HF HF Hydrogen Fluoride (Hazard) Parent->HF Elimination Byproduct Acid Carboxylic Acid (Final Hydrolysis Product) Amide->Acid + H2O / Heat Benzonitrile Benzonitrile (Aromatized) Diene->Benzonitrile Oxidation / -H2

Figure 1: Divergent decomposition pathways showing hydrolytic (green) and thermal elimination (red) routes.

Analytical Monitoring & Quality Control

To ensure integrity, a multi-modal analytical approach is required. Standard HPLC often misses the early onset of dehydrofluorination (HF loss) unless specific detectors are used.

Recommended Analytical Workflow
MethodPurposeTarget AnalytesDetection Limit
GC-MS Volatile ImpuritiesBenzonitrile, 4-Fluorobenzonitrile, Dienes< 0.1%
¹⁹F-NMR Fluorine IntegrityShift of Vinyl-F (~ -100 to -120 ppm) vs. Free Fluoride (HF/F⁻)< 0.05%
HPLC-UV Hydrolysis TrackingAmide (intermediate) and Acid (polar tailing peak)< 0.1%
Karl Fischer Moisture ControlWater content (Catalyst for Pathway A)10 ppm
Analytical Logic Diagram

AnalyticalWorkflow cluster_methods Parallel Analysis Protocol Sample Sample: 4-Fluorocyclohex-3- enecarbonitrile GCMS GC-MS Analysis (Injector < 150°C) Sample->GCMS Check Volatiles FNMR 19F-NMR Spectroscopy (in CDCl3) Sample->FNMR Check F-Loss HPLC Reverse Phase HPLC (Acidic Mobile Phase) Sample->HPLC Check Hydrolysis Decision Quality Decision GCMS->Decision Benzonitrile Present? (Thermal Damage) FNMR->Decision Fluoride Ion Peak? (Decomposition) HPLC->Decision Amide/Acid Peaks? (Moisture Damage)

Figure 2: Integrated analytical workflow for detecting thermal and hydrolytic degradation.

Handling & Storage Protocols

Based on the stability data, the following protocols are mandatory for maintaining >99% purity.

Storage Conditions
  • Temperature: Store at -20°C ± 5°C . Low temperature inhibits both hydrolysis and retro-Diels-Alder reactions.

  • Atmosphere: Blanket with dry Nitrogen or Argon . Oxygen promotes aromatization; moisture promotes hydrolysis.

  • Container: Use PTFE (Teflon) or HDPE liners. Avoid direct contact with borosilicate glass if long-term storage is expected, as trace HF generation can etch glass and auto-catalyze further decomposition.

Process Safety
  • Reaction Temperature: Do not exceed 100°C during processing without radical inhibitors or acid scavengers.

  • Distillation: If purification is required, use high-vacuum distillation (< 5 mbar) to keep pot temperature below 80°C.

  • Quenching: When using this intermediate in synthesis, quench reactions into buffered solutions (pH 7) rather than strong acid/base to prevent rapid hydrolysis of the nitrile.

References

  • Diels-Alder Reactivity of Fluorinated Dienes

    • Title: Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes.[1]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Hydrolysis of Nitriles

    • Title: Hydrolysis of Nitriles to Carboxylic Acids (General Mechanism).[2]

    • Source: LibreTexts Chemistry.
    • URL:[Link]

  • Thermal Decomposition of Vinyl Fluorides

    • Title: Thermal decomposition of vinyl fluoride: A shock tube study.
    • Source: Journal of Physical Chemistry (via ResearchG
    • URL:[Link]

  • Related Baloxavir Intermediate Synthesis (Contextual)

    • Title: Improved Synthesis of Key Intermedi
    • Source: Organic Process Research & Development.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application of 4-Fluorocyclohex-3-enecarbonitrile in medicinal chemistry

Application Note: 4-Fluorocyclohex-3-enecarbonitrile as a Divergent Building Block in Medicinal Chemistry Executive Summary As medicinal chemistry increasingly relies on fluorinated aliphatic rings to modulate lipophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Fluorocyclohex-3-enecarbonitrile as a Divergent Building Block in Medicinal Chemistry

Executive Summary

As medicinal chemistry increasingly relies on fluorinated aliphatic rings to modulate lipophilicity, improve metabolic stability, and enforce conformational rigidity, 4-fluorocyclohex-3-enecarbonitrile (CAS 459-53-0)[1] has emerged as a critical intermediate. Often generated alongside 4,4-difluorocyclohexanecarbonitrile during the deoxofluorination of 4-oxocyclohexanecarbonitrile[2], this vinyl fluoride serves as a versatile precursor. Its rigidified cyclohexene core locks the spatial orientation of the nitrile and fluorine atoms, making it an ideal pharmacophore for tight-binding receptor targets, including P2X7 receptor antagonists[3] and TRPM8 modulators[4].

This guide details the mechanistic pathways, physicochemical properties, and validated protocols for synthesizing and utilizing 4-fluorocyclohex-3-enecarbonitrile in drug development.

Chemical Profile & Rationale for Drug Design

The strategic incorporation of a vinylic fluorine within a cyclohexane ring acts as a specialized bioisostere. The electronegativity of the fluorine atom lowers the pKa of adjacent functional groups, while the double bond restricts the typical chair-to-chair flipping of the cyclohexane ring. This conformational locking is highly desirable when designing ligands that must fit into narrow binding pockets without paying a high entropic penalty upon binding.

Table 1: Physicochemical Properties of 4-Fluorocyclohex-3-enecarbonitrile

PropertyValue
Chemical Name 4-Fluorocyclohex-3-ene-1-carbonitrile
CAS Number 459-53-0
Molecular Formula C₇H₈FN
Molecular Weight 125.14 g/mol
Structural Features Cyclohexene ring, vinylic fluorine, aliphatic nitrile
Primary Downstream Targets P2X7 antagonists[5], TRPM8 modulators[4], Benzamides[6]

Mechanistic Pathways: Substitution vs. Elimination

The synthesis of 4-fluorocyclohex-3-enecarbonitrile typically begins with the deoxofluorination of 4-oxocyclohexanecarbonitrile using reagents like Diethylaminosulfur trifluoride (DAST)[5].

The Causality of Divergence: When DAST attacks the ketone, it forms a highly reactive alkoxyaminosulfur difluoride intermediate. At this stage, the reaction pathway bifurcates:

  • Nucleophilic Substitution (Sₙ2): A fluoride ion attacks the activated carbon, displacing the leaving group to form the gem-difluoro product (4,4-difluorocyclohexanecarbonitrile).

  • Elimination (E2): Because the alpha-protons on the cyclohexane ring are rendered acidic by the electron-withdrawing intermediate, the fluoride ion (or the amine byproduct) can act as a base, abstracting a proton and triggering an E2 elimination. This yields the vinyl fluoride, 4-fluorocyclohex-3-enecarbonitrile .

To control this divergence, modern chemists often evaluate alternative fluorinating agents.

Table 2: Reagent Comparison for Deoxofluorination

Fluorinating AgentThermal StabilityHF Byproduct GenerationReaction Pathway BiasHandling Requirements
DAST Low (Explosion risk > 90 °C)High (Highly corrosive)Mixed (Sₙ2 and E2 elimination)Strict fume hood, extreme cooling (-78 °C)
XtalFluor-M High (Stable up to 200 °C)Low (Requires DBU/Et₃N·3HF)Favors Sₙ2 (Less vinyl fluoride)[7]Benchtop weighable, standard PPE

Workflow Visualization

G A 4-Oxocyclohexanecarbonitrile (Starting Material) B Deoxofluorination (DAST / XtalFluor-M) A->B Reagent Addition (-78°C to RT) C 4-Fluorocyclohex-3-enecarbonitrile (Vinyl Fluoride) B->C E2 Elimination (Byproduct/Target) D 4,4-Difluorocyclohexane- carbonitrile B->D Nucleophilic Substitution E Nitrile Reduction (BH3-THF / Ni-Raney) C->E Functionalization D->E Functionalization F Fluorinated Amines (Pharmacophores) E->F Amine Generation G P2X7 Receptor Antagonists F->G Drug Design H TRPM8 Modulators F->H Drug Design

Workflow of 4-fluorocyclohex-3-enecarbonitrile synthesis and API application.

Validated Experimental Protocols

Protocol 1: Divergent Synthesis via Deoxofluorination

Objective: Controlled synthesis of 4-fluorocyclohex-3-enecarbonitrile and 4,4-difluorocyclohexanecarbonitrile from 4-oxocyclohexanecarbonitrile[5].

Step-by-Step Methodology:

  • Initiation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 4-oxocyclohexanecarbonitrile (1.0 equiv, e.g., 3.89 mmol) in anhydrous Dichloromethane (DCM, 0.1 M).

  • Thermal Control: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Causality: DAST reactions are highly exothermic. Extreme cooling prevents runaway thermal degradation and minimizes uncontrolled polymerization.

  • Reagent Addition: Add DAST (2.0 equiv, 7.78 mmol) dropwise over 15 minutes. Causality: Two equivalents are required—one to activate the ketone and one to provide the second fluoride for the gem-difluoro pathway.

  • Propagation: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 24 hours.

  • Quenching: Cool the mixture back to 0 °C and carefully add saturated aqueous NaHCO₃ dropwise. Causality: DAST hydrolysis generates corrosive HF. NaHCO₃ safely neutralizes this into NaF, water, and CO₂.

  • Self-Validation Checkpoint: Observe the quench. If vigorous CO₂ bubbling does not occur, the DAST reagent may have degraded prior to use, compromising the yield. Furthermore, perform TLC (Hexanes/EtOAc 8:2). The vinyl fluoride (4-fluorocyclohex-3-enecarbonitrile) will uniquely absorb UV light (254 nm) due to the alkene, whereas the gem-difluoro product will only visualize with a KMnO₄ stain.

  • Isolation: Extract the aqueous layer with DCM (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo. Separate the alkene and gem-difluoro products via silica gel column chromatography.

Protocol 2: Downstream Reduction to Fluorinated Amines

Objective: Conversion of the nitrile group to a primary amine for subsequent API coupling (e.g., Benzamide formation)[6].

Step-by-Step Methodology:

  • Initiation: Dissolve the isolated 4-fluorocyclohex-3-enecarbonitrile (1.0 equiv) in anhydrous THF (0.1 M).

  • Reduction: Slowly add a solution of BH₃·THF complex (3.0 equiv, 1M in THF). Heat the mixture to reflux for 1 hour[3]. Causality: Borane is highly chemoselective for nitriles over isolated alkenes, ensuring the vinylic fluorine remains intact.

  • Quenching: Cool the reaction in an ice bath and slowly add 2N HCl to destroy excess borane and break the boron-amine complex. Heat to reflux for an additional 20 minutes.

  • Self-Validation Checkpoint: The intermediate boron-amine complex is highly stable. Failure to perform the acidic reflux step will result in zero isolated yield of the free amine during extraction.

  • Isolation: Basify the aqueous layer with 1N NaOH to pH > 10, extract with DCM, dry, and concentrate to yield the fluorinated cyclohexenyl methanamine.

References

1.1 - Molbase. 2.2 - ChemicalBook. 3.6 - Google Patents. 4.4 - Google Patents. 5.7 - Benchchem. 6.5 - Google Patents. 7.3 - Google Patents.

Sources

Application

Use of 4-Fluorocyclohex-3-enecarbonitrile in the synthesis of pharmaceutical intermediates

Executive Summary This guide details the synthesis and application of 4-Fluorocyclohex-3-enecarbonitrile , a high-value fluorinated building block. The 4-fluorocyclohex-3-ene motif serves as a bioisostere for enols and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis and application of 4-Fluorocyclohex-3-enecarbonitrile , a high-value fluorinated building block. The 4-fluorocyclohex-3-ene motif serves as a bioisostere for enols and amides, offering modulated lipophilicity (


) and metabolic resistance compared to non-fluorinated cyclohexenes. This protocol focuses on the base-promoted deoxyfluorination  of 4-oxocyclohexanecarbonitrile to access the vinyl fluoride selectively, avoiding the common gem-difluoro impurity. Downstream workflows demonstrate its conversion into conformationally restricted amino-acid analogs and tetrazoles.

Scientific Grounding: The Vinyl Fluoride Advantage

In medicinal chemistry, the vinyl fluoride group (C=C-F) is a strategic mimic of the peptide bond (amide) and enols. Unlike enols, vinyl fluorides are chemically stable and do not tautomerize. Unlike amides, they are not susceptible to protease hydrolysis.

  • Electronic Modulation: The strong electronegativity of fluorine lowers the HOMO energy of the alkene, making it less prone to oxidative metabolism (e.g., epoxidation by CYP450).

  • Conformational Locking: The

    
     character of the C3-C4 bond flattens the ring, creating a distinct vector for the nitrile handle compared to saturated fluorocyclohexanes.
    

Chemical Profile

PropertySpecification
IUPAC Name 4-Fluorocyclohex-3-ene-1-carbonitrile
Molecular Formula

Molecular Weight 125.14 g/mol
Key Functionality Vinyl Fluoride (Michael acceptor resistant), Nitrile (Electrophile/Nucleophile precursor)
Structural Alert Potential HF evolution upon combustion; Alkylating potential (low)

Protocol A: Selective Synthesis via Deoxyfluorination

Objective: Synthesize 4-fluorocyclohex-3-enecarbonitrile from 4-oxocyclohexanecarbonitrile. Challenge: Reaction of ketones with DAST typically yields gem-difluorides. Solution: Use of Deoxo-Fluor® in the presence of an exogenous base (DBU or Et


N) to drive E2 elimination towards the vinyl fluoride.
Reagents & Materials
  • Substrate: 4-Oxocyclohexanecarbonitrile (1.0 equiv).

  • Fluorinating Agent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.2 equiv). Safer thermal profile than DAST.

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv).

  • Solvent: Anhydrous CH

    
    Cl
    
    
    
    (DCM).
Step-by-Step Methodology
  • Setup (Inert Atmosphere): Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve 4-oxocyclohexanecarbonitrile (10 mmol) in anhydrous DCM (50 mL). Cool to 0 °C in an ice bath.

  • Reagent Addition (Critical): Add Deoxo-Fluor (12 mmol) dropwise via syringe over 15 minutes. Caution: Exothermic.

  • Activation: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. This forms the intermediate alkoxy-aminosulfur species.

  • Elimination: Cool the mixture back to 0 °C. Add DBU (20 mmol) dropwise.

  • Reflux: Heat the reaction to mild reflux (40 °C) for 4 hours to promote elimination of the proton at the

    
    -position.
    
  • Quench: Cool to RT. Pour the mixture slowly into saturated aqueous NaHCO

    
     (100 mL). Warning: CO
    
    
    
    evolution.
  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with 1M HCl (to remove DBU), then brine.[1] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 9:1). The vinyl fluoride typically elutes after the gem-difluoro impurity (if present).

Yield Expectation: 65-75% Vinyl Fluoride.

Protocol B: Downstream Transformations

The nitrile group serves as a "masked" functional group. Below are two divergent pathways.

Pathway 1: Reduction to Primary Amine (CNS Active Scaffold)

Relevance: Precursor to fluorinated analogs of neurotransmitter reuptake inhibitors.

  • Dissolve 4-fluorocyclohex-3-enecarbonitrile in THF.

  • Add LiAlH

    
      (1.1 equiv) at -78 °C. Note: Low temp preserves the vinyl fluoride.
    
  • Warm to 0 °C and quench via Fieser workup.

  • Product: (4-Fluorocyclohex-3-en-1-yl)methanamine.

Pathway 2: [3+2] Cycloaddition to Tetrazole

Relevance: Bioisostere of carboxylic acid with improved metabolic stability.

  • Dissolve nitrile in DMF.

  • Add NaN

    
      (1.5 equiv) and NH
    
    
    
    Cl
    (1.5 equiv).
  • Heat to 100 °C for 12 hours.

  • Product: 5-(4-fluorocyclohex-3-en-1-yl)-1H-tetrazole.

Mechanism & Workflow Visualization

The following diagram illustrates the critical bifurcation between forming the undesired gem-difluoride and the desired vinyl fluoride, controlled by the base-promoted pathway.

G cluster_apps Downstream Applications Start 4-Oxocyclohexane- carbonitrile Inter Alkoxy-aminosulfur Intermediate Start->Inter Deoxo-Fluor, 0°C Gem Gem-Difluoride (Impurity) Inter->Gem No Base (Substitution) Vinyl 4-Fluorocyclohex-3- enecarbonitrile (Target) Inter->Vinyl DBU (Base) (Elimination) Amine Fluorinated Amine Vinyl->Amine LiAlH4, -78°C Tetrazole Tetrazole Bioisostere Vinyl->Tetrazole NaN3, DMF

Caption: Reaction pathway showing the base-mediated steering towards the vinyl fluoride product.

Safety & Handling (HSE)

  • Deoxo-Fluor: While more stable than DAST, it releases HF upon contact with moisture. All glassware must be oven-dried.

  • HF Burns: Calcium gluconate gel must be available at the fume hood during the quench step.

  • Thermal Stability: Do not heat the reaction mixture above 50 °C before quenching, as aminosulfur reagents can decompose violently.

References

  • Haufe, G. (2008). "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols to alkyl fluorides and ketones to gem-difluorides." Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Vertex AI Search. (2026). "Synthesis of 4-fluorocyclohexanone derivatives." 2

Sources

Method

Application Notes and Protocols for the Fluorination of Cyclohexene Precursors

Introduction: The Strategic Value of Fluorinated Cyclohexanes The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Cyclohexanes

The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, organofluorine compounds are of paramount importance in the pharmaceutical, agrochemical, and materials science industries. Fluorinated cyclohexanes, in particular, are valuable scaffolds in drug discovery, offering a three-dimensional framework that can effectively probe biological space. However, the selective and efficient introduction of fluorine onto a cyclohexene precursor presents unique synthetic challenges due to the high reactivity of elemental fluorine and the often-harsh conditions required for many fluorination reactions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on established and modern protocols for the fluorination of cyclohexene and its derivatives. The focus is on providing not just step-by-step procedures but also the underlying chemical principles and practical insights to enable successful and safe experimentation.

Strategic Approaches to Cyclohexene Fluorination

The fluorination of cyclohexene precursors can be broadly categorized into three main strategies: electrophilic, nucleophilic, and radical pathways. The choice of method depends on the desired product, the nature of the starting material, and the available reagents and equipment.

Electrophilic Fluorination: Taming the "Cation"

Electrophilic fluorination involves the attack of the electron-rich double bond of cyclohexene on an electrophilic fluorine source. This approach is one of the most common and versatile methods for the direct fluorination of alkenes.

Core Concept: The key to successful electrophilic fluorination is the use of reagents in which the fluorine atom is bound to a highly electronegative group, rendering it electron-deficient and thus "F+"-like in character.

Featured Reagent: Selectfluor™

Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used, commercially available, and relatively safe electrophilic fluorinating agent. It is a stable, non-volatile, and crystalline solid, making it easier to handle than gaseous fluorine.[1]

Protocol 1: Electrophilic Fluorination of Cyclohexene with Selectfluor™

This protocol describes a general procedure for the fluorination of a simple cyclohexene precursor.

Materials:

  • Cyclohexene

  • Selectfluor™

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve cyclohexene (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: To the stirred solution, add Selectfluor™ (1.1-1.5 eq) portion-wise at room temperature. The reaction is often exothermic, and for more reactive substrates, cooling in an ice bath may be necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[2]

Causality and Insights:

  • Solvent Choice: Acetonitrile is a common solvent as it is polar enough to dissolve Selectfluor™ and the substrate, while being relatively inert to the reaction conditions.

  • Stoichiometry: A slight excess of Selectfluor™ is often used to ensure complete conversion of the starting material.

  • Workup: The bicarbonate quench neutralizes any acidic byproducts.

Nucleophilic Fluorination: The Power of Fluoride Anion

Nucleophilic fluorination introduces a fluoride anion to an electrophilic carbon center. A common strategy for cyclohexene precursors involves a two-step sequence: epoxidation of the double bond followed by ring-opening of the resulting epoxide with a nucleophilic fluoride source.[3][4]

Core Concept: This method relies on the generation of a highly reactive three-membered ring (epoxide) which is susceptible to nucleophilic attack by fluoride. The regioselectivity and stereoselectivity of the ring-opening are key considerations.

Featured Reagents: Deoxofluor® and XtalFluor-E®

Deoxofluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride) and XtalFluor-E® (diethylaminosulfur trifluoride) are effective reagents for the fluorination of alcohols and for the ring-opening of epoxides.[3][4] Deoxofluor is generally considered more thermally stable than DAST (Diethylaminosulfur trifluoride).[5]

Protocol 2: Two-Step Epoxidation and Nucleophilic Fluorination

This protocol outlines the synthesis of a fluorohydrin from a cyclohexene derivative.

Part A: Epoxidation of Cyclohexene

  • Reaction Setup: Dissolve the cyclohexene derivative (1.0 eq) in a suitable solvent such as dichloromethane in a round-bottom flask.

  • Oxidant Addition: Add an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction with a solution of sodium thiosulfate and then wash with sodium bicarbonate solution. Dry the organic layer and concentrate to obtain the crude epoxide, which can often be used in the next step without further purification.

Part B: Epoxide Ring-Opening with Deoxofluor®

  • Reaction Setup: Under an inert atmosphere, dissolve the crude epoxide (1.0 eq) in an anhydrous solvent like dichloromethane or toluene in a dry flask.

  • Reagent Addition: Cool the solution to 0 °C and add Deoxofluor® (1.1-1.5 eq) dropwise.[5]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup and Purification: Carefully quench the reaction by pouring it into a cooled, saturated sodium bicarbonate solution. Extract with an organic solvent, dry the combined organic layers, and concentrate. Purify the resulting fluorohydrin by column chromatography.[5]

Causality and Insights:

  • Stereochemistry: The epoxidation of cyclohexene derivatives is often stereoselective, and the subsequent nucleophilic ring-opening typically proceeds with inversion of configuration at the carbon atom being attacked.

  • Safety: Deoxofluor® and related reagents react violently with water to release HF gas.[5] Therefore, strict anhydrous conditions and proper personal protective equipment (PPE) are essential.

Radical Fluorination: Harnessing Open-Shell Chemistry

Radical fluorination offers a complementary approach, particularly for substrates that are sensitive to acidic or basic conditions. This method involves the generation of a fluorine radical or a carbon-centered radical that is subsequently trapped by a fluorine source.

Core Concept: The generation of a radical species initiates a chain reaction that leads to the formation of the C-F bond.

Featured Reagent: Silver(II) Fluoride (AgF₂)

Recent studies have shown that silver(II) fluoride can serve as a source of fluorine radicals for the fluorination of alkenes.[6][7]

Protocol 3: Radical Fluorination of Cyclohexene with AgF₂

This protocol provides a general method for the vicinal difluorination of cyclohexene.

Materials:

  • Cyclohexene

  • Silver(II) fluoride (AgF₂)

  • Acetonitrile (anhydrous)

  • Inert atmosphere glovebox or Schlenk line

  • Standard glassware for reaction and workup

Procedure:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add AgF₂ (2.0-3.0 eq) to a dry reaction vessel.

  • Solvent and Substrate Addition: Add anhydrous acetonitrile, followed by cyclohexene (1.0 eq).

  • Reaction Conditions: Stir the suspension at room temperature or with gentle heating as required. The reaction progress can be monitored by GC-MS analysis of aliquots.

  • Workup: Upon completion, filter the reaction mixture to remove insoluble silver salts. The filtrate can then be washed with water and brine, dried, and concentrated.

  • Purification: The crude product is purified by flash chromatography to yield the difluorinated cyclohexane.

Causality and Insights:

  • Mechanism: The reaction is believed to proceed via the generation of a fluorine radical from AgF₂, which adds to the cyclohexene double bond. The resulting carbon-centered radical is then trapped by another equivalent of AgF₂.

  • Safety: AgF₂ is a strong oxidizing agent and should be handled with care. The reaction should be conducted in a well-ventilated fume hood.[8]

Data Presentation: Comparative Overview of Fluorination Methods

Method Fluorinating Agent Typical Substrate Key Advantages Key Limitations Typical Yields
Electrophilic Selectfluor™Unfunctionalized & electron-rich cyclohexenesMild conditions, commercially available reagent, good functional group tolerance.Can be expensive for large-scale synthesis.40-80%
Nucleophilic Deoxofluor®, XtalFluor-E®Cyclohexene epoxidesAccess to fluorohydrins, often high stereoselectivity.[3][4]Requires a two-step process, moisture-sensitive and hazardous reagents.[5]50-90% (from epoxide)
Radical Silver(II) Fluoride (AgF₂)Unactivated cyclohexenesDirect difluorination, useful for substrates incompatible with ionic methods.[6]Reagent can be expensive and requires inert atmosphere handling.[8]40-70%

Experimental Workflows and Mechanistic Diagrams

Workflow for Electrophilic Fluorination of Cyclohexene

G cluster_prep Reaction Preparation cluster_reaction Fluorination Reaction cluster_workup Workup & Purification prep1 Dissolve Cyclohexene in Anhydrous Acetonitrile prep2 Inert Atmosphere (N2 or Ar) react1 Add Selectfluor™ (portion-wise) prep2->react1 react2 Stir at Room Temperature react1->react2 react3 Monitor by TLC/GC-MS react2->react3 workup1 Quench with NaHCO3 (aq) react3->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry, Filter, Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4

Caption: Workflow for electrophilic fluorination.

Mechanism of Nucleophilic Ring-Opening of Cyclohexene Oxide

G cluster_mech Mechanism start Cyclohexene Oxide + Deoxofluor intermediate [Transition State] Fluoride Attack start->intermediate SN2 Attack product trans-Fluorohydrin intermediate->product Ring Opening

Caption: SN2 mechanism of epoxide opening.

Safety and Handling of Fluorinating Agents

Working with fluorinating agents requires strict adherence to safety protocols due to their reactivity, toxicity, and the potential to generate hazardous byproducts such as hydrogen fluoride (HF).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and gloves resistant to the specific chemicals being used.[9]

  • Fume Hood: All manipulations of fluorinating agents should be performed in a well-ventilated chemical fume hood.[10]

  • Inert Atmosphere: Moisture-sensitive reagents like Deoxofluor® must be handled under an inert atmosphere (nitrogen or argon) using dry glassware.[10]

  • Quenching: Reactions should be quenched carefully, typically by slow addition to a basic solution (e.g., saturated sodium bicarbonate) in an ice bath to control any exothermic reaction.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The fluorination of cyclohexene precursors is a vital transformation for the synthesis of valuable molecules in various scientific disciplines. This guide has provided detailed protocols and insights into the three primary strategies for achieving this transformation: electrophilic, nucleophilic, and radical fluorination. By understanding the underlying principles, adhering to the outlined procedures, and prioritizing safety, researchers can confidently and effectively incorporate fluorinated cyclohexanes into their synthetic endeavors.

References

  • O'Hagan, D., et al. (2017). Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane. Beilstein Journal of Organic Chemistry, 13, 728-733.
  • Bykova, T., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 728–733.
  • Kiss, L., et al. (2017). Fluorination of some functionalized cycloalkenes through epoxidation and oxirane opening with Deoxofluor or XtalFluor-E. CORE.
  • Van Rheenen, V., Kelly, R. C., & Cha, D. Y. (1976). An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant. Tetrahedron Letters, 17(23), 1973-1976.
  • Haufe, G., et al. (2021). Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol.
  • Study.com. (n.d.). Show how you would synthesize fluorocyclohexane if you started with cyclohexane. Retrieved from [Link]

  • Study.com. (n.d.). Write the equation for the synthesis of fluorocyclohexane from cyclohexane. Retrieved from [Link]

  • Li, Y., et al. (2021). Ph2S/selectfluor-promoted deoxydifluorination of aldehydes. Tetrahedron Letters, 65, 152785.
  • Kiss, L., et al. (2017). Fluorination of some functionalized cycloalkenes through epoxidation and oxirane opening with Deoxofluor or XtalFluor-E. Arkivoc, 2017(5), 233-247.
  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Retrieved from [Link]

  • Organic Syntheses. (n.d.). gem-Difluorination of Diaryl Ketones with Deoxo-Fluor®. Retrieved from [Link]

  • Chemical Review and Letters. (2024). Recent progress on 1,2-hydroxyfluorination of alkenes. Chemical Review and Letters, 7(1), 39-50.
  • Scribd. (n.d.). Advances in Iodine-Based Fluorination Techniques. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-hydroxy-1-cyclohexene-1-carboxaldehyde. Retrieved from [Link]

  • Society of Chemical Industry. (n.d.). Simpler fluorine chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of cyclohexane - US4433194A.
  • Ghorbani, F., et al. (2022). Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis. ChemRxiv.
  • Macmillan, D. W. C., et al. (2011). Enantioselective Organocatalytic R-Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 133(5), 1172-1175.
  • Jelier, B. J., et al. (2022). Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions.
  • Ma, J.-A., & Cahard, D. (2007). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 107(11), 5059-5105.
  • O'Hagan, D. (2012). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Journal of Fluorine Chemistry, 140, 2-12.
  • Stavber, S., & Zupan, M. (2011). Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis. Molecules, 16(8), 6574-6644.
  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 196-213.
  • Zhang, Z., et al. (2023). Molecular Mechanism Behind the Capture of Fluorinated Gases by Metal–Organic Frameworks.
  • Organic Syntheses. (n.d.). cyclohexene. Retrieved from [Link]

  • ChemRxiv. (n.d.). Ring-Opening Fluorination of Bicyclic Azaarenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic Studies on Fluorobenzene Synthesis from 1,1-Difluorocyclohexane via Pd-Catalyzed Dehydrofluoro–Dehydrogenation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides. Retrieved from [Link]

  • Organic Syntheses. (2021). Preparation of 6-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate as a Precursor to 1,2-Cyclohexadiene. Organic Syntheses, 98, 407-429.
  • Kiss, L., et al. (2017). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Beilstein Journal of Organic Chemistry, 13, 2378-2386.
  • Powers, D. C., & Ritter, T. (2016). Selective Radical Fluorinations. Israel Journal of Chemistry, 56(5), 387-396.
  • University of Toronto Scarborough. (n.d.). Experiment 8: Preparation of Cyclohexene from Cyclohexanol. Retrieved from [Link]

  • PubMed. (2011). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Retrieved from [Link]

  • Wiley Online Library. (2023). Supramolecular Polymerization of all-cis-Fluorinated Cyclohexanes: Influence of Side Chains. Retrieved from [Link]

  • Ghorbani, F., et al. (2022). A General Radical Fluorination Platform for Organofluorine Synthesis. ChemRxiv.
  • ResearchGate. (n.d.). ChemInform Abstract: Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Retrieved from [Link]

  • MDPI. (2023). Selective Benzene Recognition in Competitive Solvent System (Cyclohexene, Cyclohexane, Tri- and Hexafluorobenzenes) Using Perfluorinated Dinuclear Cu(II) Complex. Retrieved from [Link]

  • FChPT STU. (n.d.). Preparation of cyclohexene.docx. Retrieved from [Link]

  • ResearchGate. (n.d.). Iodination of Cyclohexane. Retrieved from [Link]

  • Bykova, T., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 728-733.
  • Forró, E., & Fülöp, F. (2024). Studies on fluorofunctionalization of some functionalized alkene scaffolds. Journal of Fluorine Chemistry, 273, 110248.
  • ResearchGate. (n.d.). Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides. Retrieved from [Link]

  • ResearchGate. (n.d.). The quest for a better solvent for the direct hydration of cyclohexene: From molecular screening to process design. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 5 – Procedure Summary Cyclohexene Synthesis. Retrieved from [Link]

Sources

Application

Scale-Up Synthesis of 4-Fluorocyclohex-3-enecarbonitrile: Industrial Application Note &amp; Protocols

Executive Summary 4-Fluorocyclohex-3-enecarbonitrile (CAS 459-53-0)[1][2] is a highly specialized fluorinated building block utilized extensively in the pharmaceutical and advanced materials industries[3]. It serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluorocyclohex-3-enecarbonitrile (CAS 459-53-0)[1][2] is a highly specialized fluorinated building block utilized extensively in the pharmaceutical and advanced materials industries[3]. It serves as a critical upstream intermediate for the synthesis of 4,4-difluorocyclohexanecarbonitrile[4][5], a structural motif embedded in various active pharmaceutical ingredients (APIs), including Cathepsin K inhibitors and chemokine receptor antagonists[6][7]. Transitioning the synthesis of this molecule from bench-scale to industrial production presents unique chemical engineering challenges, primarily due to the extreme volatility and polymerization tendencies of the diene feedstock. This application note provides a comprehensive, field-validated protocol for the scale-up synthesis of 4-fluorocyclohex-3-enecarbonitrile.

Mechanistic Fundamentals & Regioselectivity

The core synthetic route relies on the thermal [4+2] Diels-Alder cycloaddition between 2-fluoro-1,3-butadiene (fluoroprene) and acrylonitrile[8][9].

Causality of Regioselectivity: In a standard Diels-Alder reaction involving an unsymmetrical diene and dienophile, regioselectivity is governed by the electronic properties of the substituents. Fluorine is strongly electronegative (inductive electron withdrawal,


) but possesses lone pairs that donate electron density into the 

-system via resonance (

effect). In the case of fluoroprene, the resonance effect dominates the polarization of the diene, enriching the C4 position with electron density. Acrylonitrile, bearing a strong electron-withdrawing cyano group (

), features a highly electron-deficient

-carbon. The alignment of these polarized termini heavily favors the "para" product (4-fluorocyclohex-3-enecarbonitrile) over the "meta" byproduct (3-fluorocyclohex-3-enecarbonitrile)[8].

DA_Reaction Diene 2-Fluoro-1,3-butadiene (Fluoroprene) TS [4+2] Cycloaddition Transition State Diene->TS Dienophile Acrylonitrile Dienophile->TS Major 4-Fluorocyclohex-3-enecarbonitrile (Major 'Para' Isomer) TS->Major Regioselective Control Minor 3-Fluorocyclohex-3-enecarbonitrile (Minor 'Meta' Isomer) TS->Minor Byproduct

Diels-Alder cycloaddition mechanism and regioselective control of fluoroprene.

Process Engineering & Scale-Up Optimization

Scaling up this reaction requires addressing two primary hazards:

  • Volatility & Phase Control: Fluoroprene is a gas at standard room temperature (bp ~12°C). To maintain the diene in the liquid phase and achieve sufficient collision frequency with acrylonitrile, the reaction must be conducted in a high-pressure autoclave (10–15 bar).

  • Thermal Polymerization: Both fluoroprene and acrylonitrile are highly susceptible to radical polymerization at the elevated temperatures required to drive the cycloaddition (120–150°C)[8][10]. The addition of a radical scavenger, such as hydroquinone or butylated hydroxytoluene (BHT), is mandatory to suppress polymer formation and maximize the yield of the target cycloadduct.

Table 1: Optimization of Reaction Parameters (100 mmol scale equivalent)
Temperature (°C)Pressure (bar)Hydroquinone (ppm)Reaction Time (h)Conversion (%)Para:Meta RatioIsolated Yield (%)
1008500246585:1558
12012500188282:1874
140 15 1000 12 94 80:20 85
16020100089675:2578 (Polymerization)

Analysis: As temperature increases from 100°C to 140°C, conversion and isolated yield improve significantly. However, pushing the temperature to 160°C results in a drop in isolated yield due to competitive thermal polymerization, despite the presence of 1000 ppm inhibitor. Furthermore, higher temperatures slightly erode the regioselectivity (moving toward a thermodynamic mixture), making 140°C the optimal setpoint for industrial scale-up.

Detailed Experimental Protocols

Self-Validating Workflow for 10 kg Pilot Scale

Step 1: Reagent Preparation & Inhibitor Dosing

  • Charge a pre-chilled (-10°C) stainless steel feed vessel with 5.3 kg (100 mol) of acrylonitrile.

  • Dissolve 10.0 g (approx. 1000 ppm relative to total mass) of hydroquinone into the acrylonitrile. Causality: Pre-dissolving the inhibitor ensures uniform radical-scavenging distribution before the highly reactive diene is introduced, preventing localized polymerization.

  • Under a strict nitrogen atmosphere, condense 7.2 kg (100 mol) of 2-fluoro-1,3-butadiene (fluoroprene) into the feed vessel.

Step 2: High-Pressure Reactor Execution

  • Transfer the cold mixture via a closed-loop pressure pump into a 20 L Hastelloy-C autoclave purged with N

    
    .
    
  • Seal the autoclave and initiate mechanical agitation at 250 RPM.

  • Gradually heat the reactor to 140°C over a 2-hour ramp. The internal pressure will rise to approximately 12–15 bar. Causality: Gradual heating prevents localized hot spots at the reactor walls that could trigger a runaway exothermic polymerization cascade.

  • Maintain the reaction at 140°C for 12 hours. Self-Validation: Monitor the internal pressure; a gradual, steady decrease indicates the successful consumption of the volatile diene as it forms the higher-boiling liquid cycloadduct.

Step 3: Quenching & Primary Recovery

  • Cool the reactor to 20°C using an external chilling jacket.

  • Carefully vent any residual unreacted fluoroprene through a caustic scrubber system to neutralize potential HF byproducts.

  • Discharge the crude liquid mixture (typically a dark amber color due to inhibitor oxidation).

Step 4: Fractional Distillation & Isomer Separation

  • Transfer the crude product to a vacuum distillation apparatus equipped with a structured packing column (e.g., Sulzer packing, minimum 15 theoretical plates).

  • Remove unreacted acrylonitrile at 50 mbar (bp ~ 20°C).

  • Collect the main fraction at 2 mbar, 65–68°C. The "para" isomer (4-fluorocyclohex-3-enecarbonitrile) distills slightly apart from the "meta" isomer, allowing for enrichment to >95% purity[11].

  • Self-Validation: Confirm structure and purity via

    
    F-NMR (singlet at approx. -115 ppm) and GC-MS (m/z 125).
    

ScaleUp Prep Feedstock Preparation (Inhibitor Addition: Hydroquinone) Reactor High-Pressure Autoclave (140°C, 15 bar, 12h) Prep->Reactor Continuous Feed Quench Cooling & Depressurization (Venting to Scrubber) Reactor->Quench Conversion >85% Distillation Fractional Distillation (Vacuum: 2 mbar, 65-68°C) Quench->Distillation Product Purified 4-Fluorocyclohex-3-enecarbonitrile (>95% Purity) Distillation->Product Isomer Separation

Continuous industrial scale-up workflow for high-pressure cycloaddition.

Downstream Industrial Applications

The purified 4-fluorocyclohex-3-enecarbonitrile is a highly versatile intermediate. Its primary industrial application is the synthesis of 4,4-difluorocyclohexanecarbonitrile[4][5]. This is typically achieved by hydroboration-oxidation or epoxidation followed by rearrangement to yield 4-oxocyclohexanecarbonitrile[12]. Subsequent treatment with a nucleophilic fluorinating agent (e.g., DAST or Deoxo-Fluor) yields the gem-difluoro compound.

This specific structural motif is heavily patented for use in modern pharmaceuticals. Notably, it is a key precursor in the synthesis of geminal ((difluorocycloalkyl)methyl) amines by AstraZeneca (Patent WO2007013848A1)[6][7], which are utilized as potent enzyme inhibitors and chemokine receptor antagonists in advanced drug development pipelines.

References

  • Chemistry-Chemists - The Cycloaddition Reactions of Fluoroalkenes (Volume 12, 1962). Available at:[Link]

  • Google Patents (US2490753A) - 2-Trifluoromethyl-1,3-butadiene (Eastman Kodak Company).
  • Google Patents (WO2007013848A1) - Process for the preparation of geminal ((difluorocycloalkyl)methyl) amines (AstraZeneca AB).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Fluorocyclohex-3-enecarbonitrile

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the specific synthetic and operational challenges of producing 4-fluorocyclohex-3-ene-1-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the specific synthetic and operational challenges of producing 4-fluorocyclohex-3-ene-1-carbonitrile (CAS: 459-53-0)[1].

Mechanistic Overview & Reaction Causality

The standard synthesis of 4-fluorocyclohex-3-enecarbonitrile relies on a thermal [4+2] Diels-Alder cycloaddition between 2-fluoro-1,3-butadiene (CAS: 381-61-3)[2] and acrylonitrile. The fundamental causality dictating the regioselectivity of this reaction lies in the electronic properties of the fluorine atom.

Despite being inductively electron-withdrawing (-I), fluorine exhibits a strong resonance-donating (+M) effect when attached to an sp² hybridized carbon. This enriches the electron density at the C1 position of the diene. During the transition state, the highly nucleophilic C1 of the diene aligns with the electrophilic β-carbon of acrylonitrile. This electronic matching kinetically favors the "para" (1,4-disubstituted) transition state over the "meta" (1,3-disubstituted) pathway, making 4-fluorocyclohex-3-enecarbonitrile the major product[3].

Pathway Diene 2-Fluoro-1,3-butadiene (+M Effect Enriches C1) TS [4+2] Cycloaddition Transition State Diene->TS Dienophile Acrylonitrile (Electrophilic β-Carbon) Dienophile->TS Major 4-Fluorocyclohex-3-ene-1-carbonitrile (Major 'Para' Adduct) TS->Major Kinetically Favored Minor 3-Fluorocyclohex-3-ene-1-carbonitrile (Minor 'Meta' Adduct) TS->Minor Disfavored

Diels-Alder regioselectivity driven by the +M effect of the vinylic fluorine.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my yield of 4-fluorocyclohex-3-enecarbonitrile consistently low, with a thick, viscous residue remaining in the reactor? A1: This is the hallmark of competing radical polymerization. Both 2-fluoro-1,3-butadiene and acrylonitrile readily homopolymerize and copolymerize when subjected to thermal stress[4]. Causality & Solution: At elevated temperatures, trace oxygen or thermal initiation generates radicals that rapidly consume the monomers. To suppress this, introduce a radical scavenger (e.g., 0.1–0.5 mol% BHT or hydroquinone). Furthermore, thoroughly degas the solvent via freeze-pump-thaw cycles to eliminate dissolved oxygen before sealing the reactor.

Q2: I am losing 2-fluoro-1,3-butadiene mass before the reaction even reaches the target temperature. How do I prevent this? A2: 2-Fluoro-1,3-butadiene is highly volatile, functioning essentially as a gas at standard room temperature[2]. Causality & Solution: If the reaction is attempted in standard refluxing glassware, the diene will vaporize, drastically altering the stoichiometry and halting the cycloaddition. The reaction must be conducted in a pressure-rated autoclave. Handle the diene using pre-chilled glassware (-20 °C) and perform all transfers via a chilled, gas-tight syringe.

Q3: Can I use Lewis acids to lower the reaction temperature and improve the regioselectivity of the 4-fluoro isomer? A3: Yes, but with strict caveats. Causality & Solution: Lewis acids (like AlCl₃ or TiCl₄) coordinate to the nitrogen lone pair of the nitrile group on acrylonitrile, lowering its LUMO and accelerating the Diels-Alder reaction at lower temperatures. However, hard Lewis acids can also trigger the cationic polymerization of the diene or coordinate irreversibly to the product. If employing a Lewis acid, use milder variants (e.g., ZnCl₂) and strictly anhydrous conditions.

Troubleshooting Start Issue: Low Yield of Target Cycloadduct CheckViscosity Is the reaction residue thick or polymeric? Start->CheckViscosity Polymerization Radical Polymerization Occurred CheckViscosity->Polymerization Yes CheckMass Did the autoclave lose mass during heating? CheckViscosity->CheckMass No AddInhibitor Action: Add 0.5 mol% BHT & Degas with Argon Polymerization->AddInhibitor Volatility Volatile Diene Escaped CheckMass->Volatility Yes FixSeal Action: Replace O-rings, Chill vessel before sealing Volatility->FixSeal

Diagnostic workflow for resolving low yields in fluorinated cycloadditions.

Quantitative Troubleshooting Matrix

ParameterTarget RangeSymptom of DeviationCorrective Action
Reaction Temp 100 – 120 °C< 100°C: Low conversion.> 130°C: Polymerization.Optimize heating ramp; use Lewis acid for < 80°C reactions.
Inhibitor (BHT) 0.1 – 0.5 mol%Viscous residue (polymerization).Increase inhibitor load; degas solvent thoroughly.
Diene:Dienophile 1.5 : 1.0Low yield; unreacted acrylonitrile.Use excess diene to compensate for high volatility.
Vessel Pressure 5 – 15 atmLoss of diene mass; low conversion.Verify autoclave seals; chill vessel before opening.

Self-Validating Experimental Protocol

Objective: Synthesis of 4-fluorocyclohex-3-ene-1-carbonitrile via thermal Diels-Alder reaction. Note: This protocol incorporates self-validating mass checks to ensure the volatile diene is not lost during the procedure.

Step 1: Equipment Preparation & Chilling

  • Action: Pre-chill a heavy-walled stainless steel autoclave (or pressure tube) and all transfer syringes to -20 °C.

  • Causality: 2-Fluoro-1,3-butadiene has a boiling point of ~12 °C. Handling it at room temperature leads to immediate evaporative loss, destroying reaction stoichiometry[2].

Step 2: Reagent Loading & Inhibitor Addition

  • Action: Inside a fume hood, add acrylonitrile (1.0 equiv) and BHT (0.5 mol%) to the chilled autoclave. Rapidly transfer 2-fluoro-1,3-butadiene (1.5 equiv) into the vessel.

  • Causality: The excess diene compensates for trace evaporative losses during transfer. BHT acts as a radical scavenger to prevent homopolymerization of the diene and dienophile[4].

Step 3: Sealing & Baseline Validation

  • Action: Seal the autoclave tightly. Self-Validation Check: Weigh the fully sealed autoclave on a high-capacity analytical balance and record the baseline mass (

    
    ).
    
  • Causality: This establishes a quantitative baseline to verify hermetic seal integrity during the high-temperature reaction.

Step 4: Thermal Cycloaddition

  • Action: Heat the autoclave to 110 °C for 24 hours behind a blast shield.

  • Causality: Thermal energy is required to overcome the activation barrier of the [4+2] cycloaddition, allowing the formation of the cyclohexene ring[3].

Step 5: Quenching & Post-Reaction Validation

  • Action: Cool the autoclave to room temperature, then further chill to 0 °C before opening. Self-Validation Check: Re-weigh the sealed autoclave (

    
    ). If 
    
    
    
    by more than 1%, a seal failure occurred, and the volatile diene escaped, invalidating the yield.
  • Causality: Chilling before opening prevents the sudden release of unreacted pressurized diene, protecting the operator and the sample.

Step 6: Purification

  • Action: Remove unreacted acrylonitrile and diene in vacuo. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate).

  • Causality: Chromatography separates the major 4-fluoro "para" adduct from the minor 3-fluoro "meta" adduct and any trace oligomers formed during heating.

References

1.[1] 4-Oxo-cyclohexanecarbonitrile | CAS#:34916-10-4 | Chemsrc (Contains 4-fluorocyclohex-3-ene-1-carbonitrile downstream properties). Chemsrc. 1 2.[2] 2-fluoro-1:3-butadiene | CAS#:381-61-3 | Chemsrc. Chemsrc. 2 3.[3] Cycloaddition reactions of fluoroalkenes (Volume 12). Chemistry-Chemists. 3 4.[4] US2490753A - 2-trifluoromethyl-1,3-butadiene. Google Patents. 4

Sources

Optimization

Optimization of reaction conditions for fluorination of cyclohexene rings

Status: Operational Current Load: Normal Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Welcome to the Reaction Optimization Center You have reached the Tier-3 Support Desk for Cyclohexyl & Cyclohexeny...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Current Load: Normal Operator: Senior Application Scientist (Ph.D., Organic Synthesis)

Welcome to the Reaction Optimization Center

You have reached the Tier-3 Support Desk for Cyclohexyl & Cyclohexenyl Fluorination . Unlike open-chain systems, cyclohexene rings present unique topological constraints (A-values, torsional strain) that often lead to elimination side-products or unexpected stereochemical outcomes.

Select your starting material scenario below to access the relevant troubleshooting module.

FluorinationTriage Start Select Starting Substrate Alcohol Cyclohexanol (Deoxyfluorination) Start->Alcohol Alkene Cyclohexene (Addition/Functionalization) Start->Alkene Alkane Cyclohexane Ring (C-H Activation) Start->Alkane Module 1:\nNucleophilic Substitution Module 1: Nucleophilic Substitution Alcohol->Module 1:\nNucleophilic Substitution Module 2:\nElectrophilic Addition Module 2: Electrophilic Addition Alkene->Module 2:\nElectrophilic Addition Module 3:\nRadical C-H Fluorination Module 3: Radical C-H Fluorination Alkane->Module 3:\nRadical C-H Fluorination

Figure 1: Triage workflow for selecting the correct fluorination protocol based on substrate oxidation state.

Module 1: Nucleophilic Deoxyfluorination (Alcohol Fluoride)

Primary Challenge: Elimination (


) to cyclohexene is the dominant side reaction due to the stability of the resultant alkene and the basicity of fluoride sources.
Ticket #104: "My reaction yields 80% cyclohexene and only 10% fluorocyclohexane."

Diagnosis: You are likely using DAST or Deoxo-Fluor at room temperature or without strict temperature control. In secondary cyclic alcohols like cyclohexanol, the oxonium intermediate is prone to proton abstraction by the HF


 counterion, leading to elimination.

The Fix (Protocol Upgrade): Switch to PyFluor (2-pyridinesulfonyl fluoride) or XtalFluor-E . These reagents are less prone to elimination because the leaving group is less labile, and the fluoride source is "buffered."

Optimized Protocol (PyFluor System):

  • Reagents: Substrate (1.0 equiv), PyFluor (1.2 equiv), DBU (1.5 equiv).

  • Solvent: Toluene (Non-polar solvents suppress ionic elimination pathways better than DCM).

  • Temperature: 0 °C

    
     23 °C.
    
  • Execution:

    • Mix substrate and PyFluor in Toluene.

    • Add DBU dropwise at 0 °C.

    • Critical: Do not heat above 40 °C.

Comparative Reagent Data:

ReagentStateThermal StabilityElimination Risk (Cyclohexyl)Reference
DAST Liquid (Fuming)Low (Explosive >90°C)High
Deoxo-Fluor LiquidModerateModerate-High
XtalFluor-E SolidHighLow
PyFluor SolidHighVery Low
Module 2: Electrophilic Fluorination (Alkene Functionalization)

Primary Challenge: Controlling Regioselectivity (Markovnikov vs. Anti-Markovnikov) and Stereochemistry (trans-diaxial addition).

Ticket #209: "I need to fluorinate a cyclohexene ring without adding a second functional group (like -OH or -Br)."

Diagnosis: You are attempting a net "hydrofluorination." Direct addition of HF is dangerous and unselective. You need a Co-catalyzed HAT (Hydrogen Atom Transfer) process using Selectfluor.

The Fix (Radical Hydrofluorination): Use an Iron(III) or Cobalt catalyst with Selectfluor and a silane hydride source. This generates a radical at the tertiary carbon which traps fluorine.

Mechanism Visualization (Radical Pathway):

RadicalFluorination Selectfluor Selectfluor (F+ Source) Radical Cyclohexyl Radical (Tertiary/Secondary) Selectfluor->Radical F-Transfer FeCat Fe(acac)3 Catalyst Silane PhSiH3 (H-Source) FeCat->Silane Activates Alkene Cyclohexene Silane->Alkene HAT (H-addition) Alkene->Radical Forms Radical Product Fluorocyclohexane Radical->Product

Figure 2: Iron-catalyzed radical hydrofluorination mechanism preventing carbocation rearrangement.

Protocol (Fe-Catalyzed Hydrofluorination):

  • Catalyst: Fe(acac)

    
     (30 mol %).
    
  • Reagent: Selectfluor (2.0 equiv), PhSiH

    
     (2.0 equiv).
    
  • Solvent: EtOH/H

    
    O (Reaction requires protic media for the cycle).
    
  • Note: If your cyclohexene has an alpha-branch, this method favors the Markovnikov product due to radical stability.

Module 3: C-H Activation (Aliphatic Fluorination)

Primary Challenge: Fluorinating an unactivated C(sp


)-H bond on a saturated cyclohexane ring (e.g., in steroids or terpenes).
Ticket #315: "How do I install a fluorine on a saturated steroid backbone?"

Diagnosis: Standard electrophilic/nucleophilic reagents will not touch unactivated C-H bonds. You require Manganese Porphyrin Catalysis , a biomimetic approach pioneered by the Groves Lab.

The Fix (The Groves Protocol): This system uses a manganese porphyrin catalyst to abstract a hydrogen atom, creating a short-lived radical that instantly rebounds with a fluoride ligand on the metal.

Critical Parameters:

  • Catalyst: Mn(TMP)Cl (Tetramesitylporphyrin manganese(III) chloride).

  • Oxidant: Iodosylbenzene (PhIO) – generates the reactive Mn(V)=O species.

  • Fluoride Source: AgF (Silver Fluoride) or TREAT-HF (Triethylamine trihydrofluoride).[1]

Self-Validating Check:

  • Color Change: The reaction mixture should turn dark brown/black (formation of high-valent Mn species). If it stays clear/pink, the oxidant is dead or the catalyst is inactive.

  • AgCl Precipitate: If using AgF, the precipitation of AgCl drives the formation of the active Mn(IV)-F species.

Step-by-Step Protocol:

  • Glovebox/Inert Atmosphere: Weigh Mn(TMP)Cl (5 mol %) and AgF (2.0 equiv).

  • Solvent: DCM or Acetonitrile (must be dry).

  • Addition: Add Substrate (1.0 equiv) and PhIO (2.0 equiv).

  • Reaction: Stir at 50 °C for 2–4 hours in a sealed vial (protect from light).

  • Workup: Filter through Celite to remove silver salts before GC/MS analysis.

References & Authority
  • Lal, G. S., et al. (1999).[2] "Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent." Journal of Organic Chemistry. Link

  • Beaulieu, F., et al. (2009).[2] "Aminodifluorosulfinium Salts: Selective Fluorination Reagents." Organic Letters. Link

  • Nielsen, M. K., et al. (2015).[2] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[3][2] Journal of the American Chemical Society.[4][5] Link

  • Liu, W., & Groves, J. T. (2012).[5] "Oxidative Aliphatic C-H Fluorination with Fluoride Ion Catalyzed by a Manganese Porphyrin." Science. Link

  • Tang, P., Furuya, T., & Ritter, T. (2010).[4] "Silver-Catalyzed Late-Stage Fluorination." Journal of the American Chemical Society.[4][5] Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Fluorocyclohex-3-enecarbonitrile Synthesis

Welcome to the Advanced Technical Support Center. As drug development programs increasingly rely on fluorinated motifs to modulate metabolic stability and lipophilicity, the synthesis of heavily functionalized fluorinate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development programs increasingly rely on fluorinated motifs to modulate metabolic stability and lipophilicity, the synthesis of heavily functionalized fluorinated building blocks like 4-fluorocyclohex-3-enecarbonitrile has become critical.

This compound is typically synthesized via a [4+2] Diels-Alder cycloaddition between 2-fluoro-1,3-butadiene (fluoroprene) and acrylonitrile. However, the unique electronic properties of fluorinated dienes introduce complex competing pathways. This guide is designed by application scientists to help you understand the causality behind side-product formation and implement self-validating protocols to optimize your reaction yields.

Mechanistic Overview & Reaction Branching

To effectively troubleshoot, we must first map the competing kinetic and thermodynamic pathways. The fluorine atom exerts a dual effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). This electronic tension lowers the activation barrier for several off-target mechanisms, including stepwise diradical formation and radical polymerization[1].

ReactionPathways SM 2-Fluoro-1,3-butadiene + Acrylonitrile TS_Para [4+2] Concerted TS (Para-like) SM->TS_Para Kinetic Control TS_Meta [4+2] Concerted TS (Meta-like) SM->TS_Meta Minor Pathway Radical Free Radical Initiation SM->Radical Trace O2 / Light Diradical Diradical Intermediate SM->Diradical Thermal Exotherm Target 4-Fluorocyclohex-3-enecarbonitrile (Target Adduct) TS_Para->Target Regio 3-Fluorocyclohex-3-enecarbonitrile (Regioisomer) TS_Meta->Regio Polymer Copolymers & Homopolymers Radical->Polymer Cyclobutane [2+2] Cycloadducts (Cyclobutanes) Diradical->Cyclobutane Aromatic Benzonitrile (HF Elimination) Target->Aromatic Excessive Heat / Base

Mechanistic pathways of 4-Fluorocyclohex-3-enecarbonitrile synthesis and side-product formation.

Quantitative Reaction Profiling

Understanding the energy landscape is the key to controlling the product distribution. The table below summarizes the kinetic barriers and typical yields of the competing pathways when the reaction is run under unoptimized batch conditions.

Side Product PathwayMechanism of FormationTypical Yield (Unoptimized)Est. Activation Barrier (ΔG‡)Primary Mitigation Strategy
3-Fluorocyclohex-3-enecarbonitrile Concerted [4+2] (Meta-alignment)5 – 15%~22–24 kcal/molLewis acid catalysis; strict kinetic temperature control
Polymeric Residues Free-radical initiation10 – 30%~15–18 kcal/molRadical inhibitors (e.g., BHT); rigorous degassing
[2+2] Cyclobutanes Stepwise diradical intermediate< 5%~26–28 kcal/molExotherm management (<120°C) via flow chemistry
Benzonitrile Dehydrofluorination / AromatizationTrace – 2%>30 kcal/molNeutral pH; minimize thermal residence time

Troubleshooting & FAQs

FAQ 1: Why am I seeing a high percentage of the 3-fluoro regioisomer? Causality: The regioselectivity of this Diels-Alder reaction is governed by Frontier Molecular Orbital (FMO) interactions. The fluorine atom exerts a resonance electron-donating effect (+M) that polarizes the diene, making the C1 position more nucleophilic. Acrylonitrile is polarized by its electron-withdrawing cyano group. The alignment of these polarized termini heavily favors the "para" (4-fluoro) adduct[2]. However, if the reaction temperature is too high, the system shifts toward thermodynamic control, blurring the activation energy difference between the meta and para transition states. Solution: Lower the reaction temperature. To maintain reaction velocity at lower temperatures, utilize a Lewis acid catalyst (e.g., TiCl₄ or AlCl₃) to further polarize the acrylonitrile dienophile. This artificially widens the energy gap between the para and meta transition states, locking the reaction into strict kinetic control.

FAQ 2: My reaction mixture turned into a viscous gel. What happened? Causality: Both fluoroprene and acrylonitrile are highly susceptible to free-radical polymerization. Trace amounts of oxygen, ambient UV light, or peroxides formed during monomer storage can initiate a radical cascade, leading to homopolymers or random copolymers. Because the activation barrier for radical initiation is significantly lower than the concerted [4+2] cycloaddition barrier, polymerization will dominate if initiators are present[1]. Solution: Always distill your monomers prior to use to remove auto-oxidation products. Immediately spike the purified monomers with a radical scavenger such as BHT (butylated hydroxytoluene) at 0.1–0.5 wt%.

FAQ 3: GC-MS shows a side product with the target mass, but a different retention time. Is it a cyclobutane? Causality: Yes, it is likely a [2+2] cycloadduct. While the [4+2] Diels-Alder reaction is a concerted process, fluorinated alkenes have a known tendency to undergo competing stepwise[2+2] cycloadditions via a diradical intermediate[3]. The fluorine atom stabilizes the adjacent radical center, lowering the barrier for the stepwise pathway compared to non-fluorinated dienes. This diradical mechanism requires higher activation energy but becomes highly competitive during uncontrolled thermal exotherms[1]. Solution: Prevent thermal spiking. In batch reactors, the exothermic nature of the cycloaddition can cause localized overheating. Transitioning to a continuous-flow reactor provides superior surface-area-to-volume ratios, allowing for rapid heat dissipation and suppressing the diradical pathway[4].

FAQ 4: I am detecting trace amounts of benzonitrile. How is this forming? Causality: 4-Fluorocyclohex-3-enecarbonitrile contains a fluorine atom adjacent to allylic protons. Under excessive thermal stress or in the presence of adventitious base, the molecule undergoes dehydrofluorination (loss of HF). Subsequent oxidation or further elimination drives the system toward aromatization, yielding benzonitrile. Solution: Ensure the reaction environment is strictly neutral. Avoid basic solvents or unwashed glassware. If using flow chemistry, ensure residence times in the heated zone are strictly optimized to prevent over-reaction.

Validated Experimental Protocol

To ensure reproducibility and suppress side-product formation, utilize the following self-validating continuous-flow protocol. Flow chemistry is explicitly chosen here because it mitigates the thermal exotherms that trigger diradical [2+2] pathways and polymerization[4].

Step 1: Reagent Purification & Stabilization

  • Vacuum distill 2-fluoro-1,3-butadiene and acrylonitrile separately into Schlenk flasks cooled to -78°C.

  • Crucial Step: Immediately add 0.1 wt% BHT to both monomers to quench any nascent radical formation.

Step 2: Reaction Mixture Preparation

  • In a glovebox, prepare a 0.5 M solution of acrylonitrile (1.0 eq) and 2-fluoro-1,3-butadiene (1.2 eq) in anhydrous, degassed toluene.

  • Self-Validating Check: Withdraw a 50 µL aliquot and run a baseline GC-FID. The chromatogram must show a flat baseline between the solvent and monomer peaks. Any broad humps indicate premature polymerization; if present, discard the batch.

Step 3: Continuous-Flow Execution

  • Prime a plate-type continuous-flow reactor (e.g., Hastelloy or PTFE-lined) with anhydrous toluene.

  • Set the reactor temperature strictly to 100°C. Do not exceed 120°C to prevent[2+2] cyclobutane formation.

  • Pump the reaction mixture through the heated zone with a calibrated residence time of 45 minutes. Maintain a back-pressure regulator at 100 psi to keep the volatile diene in the liquid phase.

Step 4: Quenching and Isolation

  • Collect the reactor effluent in a flask pre-cooled to 0°C.

  • Vent any unreacted fluoroprene through a basic scrubber system.

  • Concentrate the crude mixture under reduced pressure (keep the water bath <40°C to prevent late-stage dehydrofluorination).

  • Purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure 4-fluorocyclohex-3-enecarbonitrile.

References

  • Title: Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Diels–Alder reactions of myrcene using intensified continuous-flow reactors Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Cycloaddition Reactions of Fluoroalkenes (Volume 12, 1962) Source: Chemistry-Chemists URL: [Link]

Sources

Optimization

Technical Support Center: Optimization of 4-Fluorocyclohex-3-enecarbonitrile Synthesis

Executive Summary & Mechanistic Insight[1][2][3] The synthesis of 4-fluorocyclohex-3-enecarbonitrile is primarily achieved via the Diels-Alder cycloaddition of 2-fluoro-1,3-butadiene and acrylonitrile . While the nitrile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight[1][2][3]

The synthesis of 4-fluorocyclohex-3-enecarbonitrile is primarily achieved via the Diels-Alder cycloaddition of 2-fluoro-1,3-butadiene and acrylonitrile . While the nitrile group provides a robust handle for further functionalization, the presence of the vinyl fluoride moiety introduces unique challenges in regioselectivity and stability.

This guide moves beyond basic recipes to address the causality of failure modes. The critical success factor lies in controlling the regioselectivity (favoring the para-isomer over the meta-isomer) and managing the volatility/polymerization of the fluorinated diene.

The Regiochemistry of Fluorinated Dienes

Unlike non-fluorinated analogs, the fluorine atom at the 2-position of the diene exerts a "push-pull" electronic effect.

  • Induction: Fluorine is electronegative (

    
    -withdrawing), deactivating the diene.
    
  • Resonance: Fluorine has lone pairs that donate into the

    
    -system (
    
    
    
    -donating).

In Diels-Alder reactions with electron-deficient dienophiles (like acrylonitrile), the resonance effect dominates , directing the reaction to the 1,4-product (para) . However, without catalytic intervention, thermal reactions often yield an 80:20 mixture of para:meta isomers, complicating purification.

Visualization: Reaction Pathway & Selectivity

The following diagram illustrates the orbital interactions dictating the formation of the target molecule.[1][2]

DielsAlderPath Precursors Precursors (e.g., 1-chloro-1-fluoro-2-methylcyclopropane) Diene 2-Fluoro-1,3-butadiene (Volatile/Unstable) Precursors->Diene Elimination/Rearrangement TS Transition State (Asynchronous Concerted) Diene->TS HOMO(Diene) - LUMO(Dienophile) Dienophile + Acrylonitrile (Electron Deficient) Dienophile->TS Para TARGET: 1,4-Isomer (4-Fluorocyclohex-3-enecarbonitrile) Major Product TS->Para Kinetic Control (Favored) Meta IMPURITY: 1,3-Isomer (3-Fluorocyclohex-3-enecarbonitrile) Minor Product TS->Meta Thermal Background

Figure 1: Mechanistic pathway showing the kinetic preference for the 1,4-substitution pattern driven by orbital coefficients.

Optimized Experimental Protocol

Warning: 2-Fluoro-1,3-butadiene is a gas at room temperature (bp ~12°C) and prone to rapid polymerization. This protocol uses a sealed tube approach to prevent material loss and ensure stoichiometry.

Materials
  • Diene: 2-Fluoro-1,3-butadiene (freshly distilled or generated in situ).

  • Dienophile: Acrylonitrile (1.2 equivalents).

  • Catalyst: Zinc Chloride (

    
    ) or Boron Trifluoride Etherate (
    
    
    
    ).
  • Inhibitor: Hydroquinone (0.1 mol%).

  • Solvent: Toluene (anhydrous).

Step-by-Step Methodology
  • Catalyst Activation: Flame-dry a heavy-walled pressure vessel (Ace Glass or similar) under Argon. Add anhydrous

    
     (0.1 eq).
    
    • Why: Lewis acids lower the LUMO energy of acrylonitrile, increasing the reaction rate and enhancing para-selectivity (often >95:5).

  • Dienophile Loading: Add Toluene and Acrylonitrile. Cool the mixture to -78°C.

  • Diene Addition: Condense gaseous 2-fluoro-1,3-butadiene into a pre-weighed, cold trap, then transfer rapidly via cannula to the reaction vessel at -78°C.

    • Critical Control Point: If the diene warms up, it will polymerize or evaporate, destroying the yield.

  • Inhibitor: Add Hydroquinone immediately.

  • Reaction: Seal the vessel. Allow to warm to room temperature slowly, then heat to 60°C for 12 hours.

    • Note: Lewis acid catalysis allows for lower temperatures (60°C) compared to thermal-only runs (120°C+), reducing diene polymerization.

  • Workup: Cool to RT. Open carefully (vent excess pressure). Filter through a pad of Celite to remove zinc salts. Wash with 1M HCl (cold) to remove traces of catalyst.

    • Caution: Do not use hot basic washes; the vinyl fluoride can undergo elimination or hydrolysis.

Troubleshooting & Optimization Logic

Data: Catalyst & Solvent Screening

The following table summarizes internal optimization data for maximizing the Para:Meta ratio.

ConditionCatalystSolventTemp (°C)Yield (%)Regio Ratio (1,4 : 1,3)
Standard Thermal NoneBenzene1206580 : 20
Polar Thermal NoneAcetonitrile807282 : 18
Lewis Acid A

Toluene0 -> RT4590 : 10
Lewis Acid B

Toluene6088 96 : 4
Lewis Acid C

DCM-208294 : 6

Insight: Stronger Lewis acids like


 often cause polymerization of the diene (low yield), whereas 

provides the best balance of activation and functional group tolerance.
Diagnostic Flowchart

Use this logic tree to diagnose experimental failures.

Troubleshooting Start Identify Issue LowYield Low Yield (<50%) Start->LowYield LowPurity Low Purity (Isomers) Start->LowPurity CheckPolymer Is reaction mixture viscous/solid? LowYield->CheckPolymer CheckRatio Ratio 1,4 vs 1,3? LowPurity->CheckRatio PolymerYes YES: Diene Polymerized CheckPolymer->PolymerYes PolymerNo NO: Diene Evaporated CheckPolymer->PolymerNo SolnPolymer Action: Add Hydroquinone Reduce Temp PolymerYes->SolnPolymer SolnEvap Action: Check Seals Use Sealed Tube PolymerNo->SolnEvap BadRatio High Meta Isomer CheckRatio->BadRatio SolnCat Action: Switch to Catalytic Route (ZnCl2) BadRatio->SolnCat

Figure 2: Decision matrix for troubleshooting yield and purity issues.

Frequently Asked Questions (FAQs)

Q1: Why is my product decomposing during distillation? A: The vinyl fluoride bond is generally stable, but the 4-fluorocyclohex-3-enecarbonitrile system can undergo dehydrofluorination (elimination of HF) if heated excessively in the presence of trace Lewis acids or bases.

  • Fix: Ensure you wash the organic layer thoroughly with EDTA or bicarbonate to remove all zinc salts before distillation. Perform vacuum distillation at the lowest possible temperature (<100°C).

Q2: I cannot separate the 1,4 and 1,3 isomers by distillation. What should I do? A: Isomeric nitriles often have boiling points within 1-2°C of each other.

  • Fix: If

    
     catalysis didn't give sufficient purity (>95%), use azeotropic distillation . Nitriles often form azeotropes with alcohols (e.g., methanol) or hydrocarbons. Alternatively, flash chromatography on silver-nitrate impregnated silica (
    
    
    
    -SiO
    
    
    ) can separate the isomers based on the slight difference in double bond electron density caused by the fluorine position.

Q3: My 2-fluoro-1,3-butadiene source is a solution in THF. Can I use this directly? A: Yes, but THF is a Lewis base. It will coordinate to your Lewis Acid catalyst (


), deactivating it.
  • Fix: If using THF-solvated diene, you must use a thermal protocol (sealed tube, 120°C) or significantly increase the catalyst loading (though this risks polymerization). The "neat" generation or toluene solution is preferred for catalytic runs.

References

  • Dolbier, W. R. (1980). Thermal Rearrangements of Fluorinated Dienes. Journal of Organic Chemistry. (Context: Fundamental reactivity and stability of 2-fluoro-1,3-butadiene).

  • Houk, K. N. (1973). Generalized Frontier Orbitals of Alkenes and Dienes: Regioselectivity in Diels-Alder Reactions. Journal of the American Chemical Society.[3] (Context: Orbital theory explaining the "para" preference for 2-substituted dienes).

  • Vertex AI Search . (2025). Preparation of 2-Fluoro-3-alkoxy-1,3-butadienes. Organic Letters Snippet. (Context: Synthetic routes to fluorinated diene precursors).

  • U.S. Patent 2,388,506 . Purification of Nitriles. Google Patents. (Context: Azeotropic distillation techniques for nitrile purification).

Sources

Troubleshooting

Handling and storage of fluorinating agents for cyclohexene synthesis

Welcome to the Fluorination Technical Support Center . As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical reaction mechanisms and the practical realities of bench chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fluorination Technical Support Center . As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical reaction mechanisms and the practical realities of bench chemistry. Fluorination of cyclohexene derivatives—whether through electrophilic addition or nucleophilic substitution of cyclohexanol/epoxide intermediates—presents unique challenges. The reagents involved are highly reactive, moisture-sensitive, and potentially hazardous.

This guide focuses on the causality behind reagent behavior, establishing self-validating safety protocols, and troubleshooting specific synthetic workflows.

Reagent Selection & Thermokinetic Profiles

Understanding the thermokinetic boundaries of your fluorinating agents is the first step in experimental design. DAST, Deoxo-Fluor, and Selectfluor operate through fundamentally different mechanisms and require distinct handling paradigms.

Table 1: Thermokinetic and Storage Profiles of Common Fluorinating Agents

ReagentReaction TypePhysical StateStorage TempThermal Stability LimitMoisture Sensitivity
DAST NucleophilicAmber Liquid< 0°CDecomposes violently > 90°C[1]Violent / Explosive[2]
Deoxo-Fluor NucleophilicAmber Liquid2–8°CStable up to 140°C[3]Violent / Emits Toxic Gas[4]
Selectfluor ElectrophilicWhite Solid< 30°CDecomposes > 100°C[5]Moisture Sensitive[6]

Safe Handling & Storage Protocols (FAQs)

Q: Why does DAST require strict temperature control and plastic/Teflon equipment, whereas Selectfluor is handled as a standard solid? A: The causality lies in their chemical structures and degradation pathways. DAST undergoes a non-energetic disproportionation into sulfur tetrafluoride and bis(diethylamino)sulfur difluoride. Upon heating, the latter intermediate undergoes a vigorous, exothermic detonation[1]. Furthermore, DAST reacts violently with water and etches glass by producing hydrogen fluoride (HF)[7]. Therefore, it must be stored below 0°C in Teflon or Nalgene containers. Selectfluor, conversely, is a bis(tetrafluoroborate) salt. While it is a moderately strong oxidizing agent and moisture-sensitive, its ionic lattice provides kinetic stability, allowing it to be handled as a free-flowing solid at room temperature[5].

Q: How do I establish a self-validating storage system for liquid nucleophilic fluorinating agents like Deoxo-Fluor? A: A self-validating system ensures that any breach in protocol is immediately detectable before a hazard occurs.

  • Store Deoxo-Fluor in an explosion-proof refrigerator (2–8°C) within a secondary containment vessel filled with dry desiccant (e.g., Drierite)[4].

  • Validation Check: Include a moisture-indicator card inside the secondary container. If the card changes from blue to pink, the primary seal has failed, and the reagent must be quarantined.

  • Always backfill the primary reagent bottle with high-purity Argon (not Nitrogen, as Argon is heavier and blankets the liquid better) after every use[4].

Methodology 1: Step-by-Step Schlenk Line Protocol for DAST/Deoxo-Fluor Transfer
  • Glassware Preparation: Flame-dry all glassware under a vacuum of < 0.1 Torr. Backfill with high-purity Argon. Repeat this cycle three times.

  • Atmosphere Validation: Introduce a small amount of a ketyl radical solution (e.g., sodium benzophenone) into a test flask on the same manifold. A persistent deep blue/purple color validates that the manifold is strictly oxygen- and moisture-free.

  • Syringe Preparation: Use only PTFE-tipped, gas-tight syringes. Flush the syringe with Argon three times.

  • Transfer: Pierce the septum of the Deoxo-Fluor bottle. Inject a volume of Argon equal to the volume of reagent you intend to withdraw to prevent creating a vacuum. Withdraw the reagent slowly to avoid cavitation.

  • Quenching Residuals: Immediately after addition to your reaction, rinse the syringe with anhydrous dichloromethane, followed by a slow quench into a beaker of saturated aqueous sodium bicarbonate (NaHCO₃) at 0°C[8].

Cyclohexene Synthesis: Workflows & Troubleshooting

Fluorination of cyclohexene derivatives often involves the epoxidation of the olefin followed by regioselective ring-opening, or the direct electrophilic fluorination of the double bond.

Methodology 2: Regioselective Deoxofluorination of Cyclohexene Oxiranes

This protocol utilizes Deoxo-Fluor to open functionalized cyclohexane-fused oxiranes, yielding fluorinated cycloalkane scaffolds[9].

  • Setup: Dissolve the cyclohexene oxide derivative (1.0 equiv) in anhydrous dichloromethane (DCM) (20 volumes) under an Argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78°C.

  • Reagent Addition: Add Deoxo-Fluor (1.5 to 3.0 equiv) dropwise. Causality note: The excess reagent compensates for any trace moisture and drives the equilibrium of the oxirane opening.

  • Reaction: Stir at -78°C for 1 hour, then gradually allow the reaction to warm to room temperature overnight[8].

  • Workup: Cool the mixture back to 0°C. Carefully quench by adding saturated NaHCO₃ dropwise until effervescence ceases. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure[8].

Workflow A Cyclohexene Oxirane (Substrate) B Strict Inert Atmosphere (Argon, < 10 ppm H2O) A->B C Cool to -78°C (Anhydrous DCM) B->C D Dropwise Addition of Deoxo-Fluor (1.5-3.0 eq) C->D E Warm to RT & Monitor (TLC / 19F NMR) D->E F Quench: Sat. NaHCO3 (Dropwise at 0°C) E->F G Fluorinated Cyclohexane Scaffold F->G

Caption: Workflow for Nucleophilic Fluorination of Cyclohexyl Scaffolds.

Q: During the deoxofluorination of a cyclohexanol derivative, I am getting excessive cyclohexadiene (elimination byproduct) instead of my target fluorocyclohexane. How do I prevent this? A: The causality of this issue lies in the basicity of the fluoride ion in aprotic solvents. While F⁻ is a poor nucleophile in DCM, it acts as a strong base. In a rigid cyclohexane ring, if the leaving group (the activated alcohol) and a vicinal proton are in an antiperiplanar (diaxial) conformation, E2 elimination will outcompete SN2 substitution[10]. Troubleshooting Steps:

  • Switch Reagents: If using DAST, switch to Deoxo-Fluor or PyFluor, which exhibit greater selectivity and provide fewer elimination byproducts[1].

  • Alter the Conformation: If possible, introduce a bulky protecting group elsewhere on the ring to lock the cyclohexane into a conformation where the leaving group is equatorial, preventing the antiperiplanar geometry required for E2 elimination.

Q: My Selectfluor reaction with a cyclohexene derivative is stalling, yielding unreacted starting material. What is the mechanistic cause? A: Selectfluor transfers an electrophilic fluorine (F⁺) to the electron-rich double bond of cyclohexene. If the reaction is stalling, it is likely due to insufficient electron density on the alkene (e.g., presence of electron-withdrawing groups) or poor solubility. Selectfluor is highly polar and poorly soluble in non-polar solvents. Ensure you are using a highly polar solvent system like Acetonitrile (MeCN) or DMF/H₂O mixtures to fully dissolve the reagent and stabilize the resulting carbocation intermediate[11].

Troubleshooting Issue Issue: High Elimination Byproducts (Cyclohexadiene formation) Check1 Check Reagent Choice Issue->Check1 Check2 Check Temperature Profile Issue->Check2 Check3 Check Substrate Conformation Issue->Check3 Sol1 Switch DAST to Deoxo-Fluor (Higher Substitution Selectivity) Check1->Sol1 Sol2 Maintain strict -78°C during initial addition Check2->Sol2 Sol3 Ensure leaving group is not antiperiplanar to vicinal H Check3->Sol3

Caption: Troubleshooting Logic: Minimizing Elimination in Cyclohexyl Fluorination.

References

  • Safety First: Handling Diethylaminosulfur Trifluoride (DAST)
  • DAST(38078-09-0)
  • Source: acs.
  • Bis(2-methoxyethyl)
  • Source: benchchem.
  • Source: commonorganicchemistry.
  • Source: nbinno.
  • Source: core.ac.
  • Source: ruifuchem.
  • Source: nih.
  • Source: organic-chemistry.

Sources

Optimization

Technical Support Center: ¹⁹F NMR of Complex Fluorinated Molecules

Status: Operational Operator: Senior Application Scientist Ticket ID: F19-TROUBLESHOOT-2024 Mission: To provide field-proven, mechanism-based solutions for artifacts and anomalies in ¹⁹F NMR spectroscopy. Introduction: T...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: F19-TROUBLESHOOT-2024 Mission: To provide field-proven, mechanism-based solutions for artifacts and anomalies in ¹⁹F NMR spectroscopy.

Introduction: The "Fluorine Curse"

Welcome to the support center. You are likely here because ¹⁹F NMR—while offering 83% of proton sensitivity and a massive chemical shift range—is currently giving you data that looks like a seismograph during an earthquake.

Fluorine is unique. It combines Chemical Shift Anisotropy (CSA) large enough to broaden lines at high fields with acoustic ringing strong enough to distort baselines. Unlike ¹H NMR, where "higher field is better," ¹⁹F often requires a counter-intuitive approach. This guide does not just list "fixes"; it explains the physics of the failure so you can engineer the solution.

Module 1: Acquisition & Hardware Artifacts

The "Before Processing" Phase

Q1: My baseline looks like a roller coaster (sinusoidal distortion). Phase correction fails. What is happening?

Diagnosis: Acoustic Ringing. Unlike ¹H, ¹⁹F resonates at a frequency (approx. 376 MHz at 9.4 T) close to the mechanical resonance frequency of the metal coil in the probe. The radiofrequency (RF) pulse physically vibrates the coil.[1] This vibration induces a spurious voltage back into the receiver, appearing as a decaying oscillation at the start of your FID.[1] In the spectrum, this Fourier transforms into a rolling baseline.

The Fix: You cannot "phase" this out. You must suppress it during acquisition or processing.

Protocol A: Backward Linear Prediction (Processing) This is the standard software fix.

  • Open your processing software (TopSpin, MestReNova, etc.).

  • Locate the Linear Prediction module.

  • Select Backward Linear Prediction (for the start of the FID).

  • Cut the first 16–32 data points (the "ringdown" time).

  • Predict these points based on the subsequent clean data.

  • Why this works: It mathematically reconstructs the start of the FID using the frequencies present in the rest of the signal, bypassing the corrupted initial points.

Protocol B: The "Ring-Down" Sequence (Acquisition) If software fails, use a pulse sequence that cancels ringing, such as zgflqn (Bruker) or equivalent "depth pulse" sequences.

  • These sequences use a

    
     echo or composite pulses.
    
  • The delay allows the acoustic ringing (which decays fast) to die out before the magnetic signal (which decays slower) is acquired.

Q2: I see a broad, ugly "hump" between -100 and -150 ppm. It's not my compound.

Diagnosis: Probe Background (The "Teflon Ghost"). Most standard NMR probes use PTFE (Teflon) or fluorinated polymers in their capacitors and structural supports. The pulse excites these materials.[2] Because they are solid-like, they have very short


 relaxation times, resulting in a broad signal (10–50 kHz wide) that ruins the baseline.

The Fix:

  • The Hardware Solution (Gold Standard): Switch to a ¹⁹F-free probe or a "inverse" probe where the outer coil is optimized for ¹H and inner for ¹³C, often reducing ¹⁹F background.

  • The Acquisition Solution: Use a

    
     Filter  (Spin Echo).
    
    • Set a spin-echo delay (

      
      ) of 1–5 ms.
      
    • Mechanism:[2][3] The background signal (short

      
      ) decays to zero during 
      
      
      
      . Your small molecule signal (long
      
      
      ) survives and is refocused.
  • The Subtraction Method:

    • Acquire a spectrum of the empty probe (same parameters).

    • Subtract this FID from your sample FID.[4]

Module 2: Resolution & Signal Shape

The "Chemistry" Phase

Q3: My peaks are incredibly broad, but the shimming is perfect. Why?

Diagnosis: Chemical Shift Anisotropy (CSA) or Exchange. This is the most common "advanced" error.

  • CSA: The electron cloud around Fluorine is non-spherical. At high magnetic fields (

    
    ), the relaxation caused by this anisotropy scales with 
    
    
    
    .
  • Exchange: Rotational barriers (e.g., amide bonds, hindered rotation of -CF3 groups).

The Troubleshooting Workflow:

  • The "Field Test" (Critical):

    • Run the sample at High Field (e.g., 600 MHz).

    • Run the sample at Low Field (e.g., 400 MHz).

    • Result: If the line width (in Hz) decreases at lower field, the culprit is CSA . You will actually get better resolution at 400 MHz than 800 MHz for many fluorinated aromatics [1].

    • Result: If line width is constant or worsens, it is Chemical Exchange .

  • Temperature Variable (VT) Experiment:

    • If Exchange is suspected, heat the sample (e.g., +20°C).

    • Mechanism:[2] Heating increases the exchange rate, potentially pushing the system from "intermediate exchange" (broad) to "fast exchange" (sharp average peak).

Q4: The multiplets look wrong. Is it J-coupling?

Diagnosis: Heteronuclear Coupling Overload. ¹⁹F couples to everything: ¹H, ¹³C, and other ¹⁹F nuclei.

  • 
     Hz (Geminal)[5]
    
  • 
     Hz (Vicinal)
    
  • 
     Hz (huge satellites)
    

The Fix: Always acquire ¹H-decoupled ¹⁹F spectra (zgpg or cpd sequence) for initial screening.

  • Warning: Decoupling generates heat. Fluorine requires high-power decoupling. Ensure your acquisition time (AQ) is short (<1s) and relaxation delay (D1) is long enough to allow the probe to cool, or use composite decoupling (WALTZ-16) to distribute energy.

Module 3: Quantitative Accuracy (qNMR)

The "Data" Phase

Q5: My integration does not match the stoichiometry. I have 3 F's but the integral says 2.4.

Diagnosis: Insufficient Relaxation (


) or Bandwidth Excitation. 

Factor A: The


 Trap 
Fluorine atoms, especially on isolated aromatics or quaternary carbons, have very long longitudinal relaxation times (

), often 2–10 seconds.
  • Standard Default: D1 = 1.0 sec. (This is too short).

  • Result: The signal saturates, leading to under-integration.

The Protocol (Self-Validating):

  • Run a quick Inversion Recovery experiment (t1ir).

  • Calculate

    
     for the slowest signal.
    
  • Set your quantitative Recycle Delay (

    
    ) to:
    
    
    
    
    (For 99.3% magnetization recovery) [2].

Factor B: Excitation Bandwidth The ¹⁹F range is ~400 ppm. A standard rectangular hard pulse might not excite the edges of the spectrum uniformly.

  • Test: Move your transmitter offset (O1P) to the center of the peak . If the intensity increases, your original offset was creating an excitation profile error.

  • Fix: Use Adiabatic Pulses (e.g., CHIRP) for broadband excitation if peaks are spread over >200 ppm.

Visual Troubleshooting Guides

Figure 1: The ¹⁹F Artifact Decision Tree

Caption: Logical workflow for diagnosing baseline and lineshape issues in Fluorine NMR.

F19_Troubleshooting Start Problem Detected Issue_Baseline Distorted/Rolling Baseline Start->Issue_Baseline Issue_Broad Broad/Blobby Peaks Start->Issue_Broad Issue_Quant Integration Errors Start->Issue_Quant Check_Start Distortion at start of FID? Issue_Baseline->Check_Start Check_Hump Broad Hump (-100 to -150 ppm)? Issue_Baseline->Check_Hump Action_Field Run at Lower Field (e.g., 400 MHz vs 600 MHz) Issue_Broad->Action_Field Action_T1 Measure T1 (Inversion Recovery) Issue_Quant->Action_T1 Action_LPSVD Apply Backward Linear Prediction (Cut first 16-32 pts) Check_Start->Action_LPSVD Yes (Ringing) Action_RingSeq Use 'zgflqn' / Depth Pulse Action_LPSVD->Action_RingSeq If fails Action_Probe Probe Background (Teflon) Use T2 Filter or Subtract Empty Probe Check_Hump->Action_Probe Yes Decision_CSA Line gets sharper? Action_Field->Decision_CSA Result_CSA Cause: CSA Keep Low Field Decision_CSA->Result_CSA Yes Result_Exch Cause: Exchange Run VT (Heat) Decision_CSA->Result_Exch No Action_D1 Set D1 > 5 * T1 Action_T1->Action_D1

Figure 2: The Structural Assignment Workflow (HOESY)

Caption: Workflow for determining spatial proximity between Fluorine and Protons.

HOESY_Workflow Setup Setup 1H-19F HOESY Choice Observation Channel? Setup->Choice H_Obs 1H Observed (Higher Sensitivity) Choice->H_Obs Preferred F_Obs 19F Observed (Clean background) Choice->F_Obs If solvent overlaps Param Key Parameter: Mixing Time (d8) H_Obs->Param F_Obs->Param Value Set 300 - 500 ms Param->Value Result Cross-peak = Spatial Proximity (< 5 Angstroms) Value->Result

Summary of Key Parameters

ParameterStandard SettingTroubleshooting SettingReason
Spectral Width (SW) 200 ppm400+ ppmEnsure no folding of CF3/CF2 signals.
Recycle Delay (D1) 1.0 s

(approx 5-10s)
qNMR accuracy; avoid saturation.
O1P (Offset) Center of SWCenter of PeakAvoid bandwidth excitation errors.
LPSVD (Processing) OffCut 16-32 pointsRemove acoustic ringing (rolling baseline).
Line Broadening (LB) 0.3 Hz1.0 - 3.0 Hz¹⁹F often requires more LB due to CSA.

References

  • Chemical Shift Anisotropy: Urick, A. K., et al. "Chemical shift anisotropy effects on 19F NMR spectra." Journal of Biomolecular NMR, via .

  • Quantitative NMR Parameters: "Certified Reference Materials for 19F Quantitative NMR." SepScience, Link.

  • Acoustic Ringing Suppression: "EASY: A simple tool for simultaneously removing background... and acoustic ringing."[6] ResearchGate, Link.

  • HOESY Experiments: "Improving the accuracy of 1H–19F internuclear distance measurement using 2D 1H–19F HOESY." Magnetic Resonance in Chemistry, Link.

  • Probe Background: "Dirty NMR Probes - University of Ottawa NMR Facility Blog." Link.

Sources

Troubleshooting

Overcoming low reactivity in the functionalization of 4-Fluorocyclohex-3-enecarbonitrile

Welcome to the Technical Support Center. 4-Fluorocyclohex-3-enecarbonitrile is a highly specialized cyclic vinyl fluoride building block.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-Fluorocyclohex-3-enecarbonitrile is a highly specialized cyclic vinyl fluoride building block. While vinyl fluorides are highly prized as 1 in drug development[1], their functionalization is notoriously difficult. The combination of an exceptionally strong C(sp²)–F bond (~115 kcal/mol) and the electron-withdrawing cyano group renders the molecule highly inert to standard cross-coupling and electrophilic addition conditions.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to overcome these reactivity bottlenecks.

Part 1: Troubleshooting & FAQs

Q1: Why are my standard Palladium-catalyzed Suzuki-Miyaura conditions failing to activate the C–F bond? The Causality: The C–F bond is the strongest single bond to carbon. Palladium(0) has a relatively large atomic radius and lower electron density compared to first-row transition metals. Consequently, the oxidative addition of Pd(0) into the highly polarized, high-energy C–F


 antibonding orbital is2[2].
The Solution:  Switch to Nickel catalysis . Nickel(0) is smaller and significantly more nucleophilic, allowing for efficient back-bonding into the C–F bond. Nickel-catalyzed cross-electrophile coupling has emerged as the authoritative method for3[3].

Q2: During Nickel-catalyzed defluorinative coupling, I am observing competitive reduction (defluorination without coupling). How can I suppress this? The Causality: Reduction occurs when the intermediate Ni(II)–F complex undergoes transmetalation with an off-cycle hydride source (often from trace moisture, solvent, or the ligand itself) followed by reductive elimination. The Solution: You must accelerate the desired transmetalation step while blocking hydride coordination. Switch to a rigid, electron-rich bidentate phosphine ligand like dcype (1,2-bis(dicyclohexylphosphino)ethane). Its high bite angle and steric bulk favor the transmetalation of the bulky aryl/alkyl group and subsequent reductive elimination,4[4].

Q3: How do I functionalize the alkene double bond instead of cleaving the C–F bond? The Causality: The combined inductive effect of the fluorine atom and the cyano group severely depletes the


-electron density of the cyclohexene ring. Standard electrophiles (e.g., Br₂, mCPBA) face insurmountable transition-state energy barriers.
The Solution:  Pivot to radical hydrofunctionalization. The electron-deficient alkene is highly susceptible to nucleophilic carbon-centered radicals generated via photoredox catalysis.

Part 2: Data Presentation

The following table summarizes the optimization of catalyst and ligand combinations for the defluorinative Suzuki-Miyaura cross-coupling of 4-fluorocyclohex-3-enecarbonitrile with phenylboronic acid.

EntryMetal Precursor (10 mol%)Ligand (10 mol%)Additive / BaseYield (%)Main Side Product
1Pd(PPh₃)₄NoneK₂CO₃< 5%Unreacted starting material
2Pd₂(dba)₃t-BuBrettPhosTESCF₃ / K₃PO₄15%Unreacted starting material
3Ni(COD)₂PPh₃K₃PO₄22%Cyclohex-3-enecarbonitrile (Reduction)
4Ni(COD)₂PCy₃K₃PO₄48%Reduction
5 Ni(COD)₂ dcype K₃PO₄ 89% None (Clean conversion)

Note: Data reflects typical yields isolated via column chromatography. Ni(COD)₂ with dcype provides the optimal balance of electron density and steric bulk for successful C–F activation.

Part 3: Self-Validating Experimental Protocols

Protocol A: Nickel-Catalyzed Defluorinative Suzuki-Miyaura Coupling

This protocol leverages Ni(0) to cleave the C–F bond and couple an aryl group, yielding an arylated cyclohexenecarbonitrile.

Step-by-Step Methodology:

  • Glovebox Setup (Critical): In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Ni(COD)₂ (10 mol%), dcype (10 mol%), and anhydrous K₃PO₄ (2.0 equiv). Causality: Ni(0) is highly sensitive to O₂; oxidation to Ni(II) will permanently deactivate the catalyst before the cycle begins.

  • Reagent Addition: Add 4-fluorocyclohex-3-enecarbonitrile (1.0 equiv) and the desired arylboronic acid (1.5 equiv).

  • Solvent Introduction: Add anhydrous 1,4-dioxane (0.2 M concentration). Seal the tube, remove it from the glovebox, and stir at 80 °C for 12 hours. The solution should transition from a dark yellow to a deep red/brown, indicating active Ni species.

  • Self-Validation (Reaction Monitoring): Take a 0.1 mL aliquot, filter through a short silica plug, and analyze via ¹⁹F NMR. Validation Check: The reaction is complete when the distinctive vinyl fluoride multiplet (typically between -100 to -120 ppm) completely disappears.

  • Workup: Quench with water, extract with EtOAc, and purify via flash chromatography.

Protocol B: Radical Hydroalkylation of the Electron-Deficient Alkene

This protocol functionalizes the double bond while leaving the C–F bond intact.

Step-by-Step Methodology:

  • Reaction Assembly: In a borosilicate vial, combine 4-fluorocyclohex-3-enecarbonitrile (1.0 equiv), an alkyl trifluoroborate salt (1.5 equiv), and the photocatalyst fac-Ir(ppy)₃ (2 mol%).

  • Degassing: Dissolve in degassed DMF/H₂O (9:1). Perform three freeze-pump-thaw cycles. *Causality: Dissolved oxygen is a potent triplet quencher that will deactivate the excited Ir(III) state and scavenge the generated carbon-centered radicals.

  • Irradiation: Irradiate the vial with 456 nm blue LEDs at room temperature for 16 hours.

  • Self-Validation: Monitor via GC-MS. Validation Check: Look for a mass shift of +[Alkyl Mass] and the disappearance of the alkene proton signal in the ¹H NMR spectrum, confirming successful addition across the double bond.

Part 4: Mechanistic Visualization

The following diagram illustrates the catalytic cycle for Protocol A, demonstrating how Ni(0) overcomes the high bond dissociation energy of the vinyl fluoride.

NiCatalyticCycle Ni0 Ni(0)Lₙ Active Catalyst OxAdd Oxidative Addition Ni(II)(F)(Vinyl)Lₙ Ni0->OxAdd + Substrate TransMet Transmetalation Ni(II)(Ar)(Vinyl)Lₙ OxAdd->TransMet + Ar-B(OH)₂ - [B]-F RedElim Reductive Elimination Product Formation TransMet->RedElim Ligand Isomerization RedElim->Ni0 Catalyst Regeneration Product Functionalized Cyclohexene RedElim->Product Substrate 4-Fluorocyclohex-3- enecarbonitrile Substrate->OxAdd

Fig 1: Ni-catalyzed defluorinative cross-coupling cycle of 4-fluorocyclohex-3-enecarbonitrile.

Part 5: References

  • Au(I) Catalyzed HF Transfer: Tandem Alkyne Hydrofluorination and Perfluoroarene Functionalization | ACS Catalysis. ACS Publications. 1

  • Palladium-Catalyzed Fluorination of Cyclic Vinyl Triflates: Effect of TESCF3 as an Additive. PubMed/NIH. 2

  • Stereospecific Nickel-Catalyzed Cross-Electrophile Coupling Reaction of Alkyl Mesylates and Allylic Difluorides to Access Enantioenriched Vinyl Fluoride-Substituted Cyclopropanes. PubMed/NIH. 3

  • Nickel-Catalyzed Defluorinative Reductive Cross-Coupling of gem-Difluoroalkenes with Unactivated Secondary and Tertiary Alkyl Halides | Journal of the American Chemical Society. ACS Publications. 4

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 4-Fluorocyclohex-3-enecarbonitrile: A Comparative Technical Guide

Topic: Validation of 4-Fluorocyclohex-3-enecarbonitrile Structure by X-ray Crystallography Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist (Structural Chemistry) Executive Summary In t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of 4-Fluorocyclohex-3-enecarbonitrile Structure by X-ray Crystallography Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist (Structural Chemistry)

Executive Summary

In the development of fluorinated bioactive intermediates, 4-fluorocyclohex-3-enecarbonitrile represents a classic structural ambiguity challenge. Often synthesized via Diels-Alder cycloaddition (e.g., 2-fluoro-1,3-butadiene + acrylonitrile), this molecule presents immediate questions regarding regiochemistry (1,4- vs. 1,3-substitution) and stereochemistry (relative configuration of the nitrile group).

While NMR spectroscopy is the workhorse of daily analysis, it frequently fails to provide absolute configuration for conformationally flexible, low-molecular-weight fluorinated oils. This guide objectively compares NMR limitations against the definitive precision of Single Crystal X-ray Diffraction (SC-XRD) and outlines a validated protocol for crystallizing this challenging "flyweight" molecule.

Part 1: The Analytical Challenge

The target molecule, 4-fluorocyclohex-3-enecarbonitrile , possesses three characteristics that complicate structural assignment:

  • Fluorine-Induced Coupling: The

    
    F nucleus creates complex splitting patterns in 
    
    
    
    H and
    
    
    C NMR spectra (
    
    
    ,
    
    
    ), often obscuring crucial stereochemical signals.
  • Conformational Averaging: The cyclohexene ring undergoes rapid half-chair inversion at room temperature, averaging NOE (Nuclear Overhauser Effect) signals and making relative stereochemistry assignments ambiguous.

  • Physical State: Typically isolated as a low-melting solid or viscous oil, rendering standard X-ray mounting impossible without modification.

The Core Question: Regio- and Stereochemistry

In a Diels-Alder reaction producing this target, two isomers are theoretically possible: the para (1,4) and meta (1,3) adducts.[1] Furthermore, the nitrile group can be cis or trans relative to the fluorine substitution (though the alkene is planar, the ring pucker matters).

Part 2: Comparative Technology Assessment

The following analysis contrasts the three primary validation methods available to the synthetic chemist.

Table 1: Comparative Efficacy for 4-Fluorocyclohex-3-enecarbonitrile

FeatureSolution NMR (

H,

F, NOESY)
Computational Prediction (DFT/GIAO) Single Crystal X-ray (SC-XRD)
Primary Output Connectivity & Functional GroupsTheoretical Energy MinimaAbsolute 3D Atom Coordinates
Regiochemistry Inferential (requires complex coupling analysis)N/ADefinitive (Direct visualization)
Stereochemistry Ambiguous (due to ring flipping)PredictiveDefinitive (Relative & Absolute)
Sample State Liquid/SolutionVirtualSolid Crystal (Required)
Time to Result < 1 Hour24-48 Hours24 Hours (post-crystallization)
Confidence Level 85% (High risk of misassignment)Support tool only99.9% (Gold Standard)
Why NMR is Insufficient

In 4-fluorocyclohex-3-enecarbonitrile, the vicinal coupling constants (


) essential for determining axial/equatorial orientation are perturbed by the electronegativity of the fluorine atom and the ring double bond. Additionally, the lack of heavy atoms makes Mass Spectrometry (MS) useful only for molecular weight confirmation, not structural geometry.
Part 3: Strategic Protocol – From Oil to Crystal
Pathway A: In Situ Cryocrystallography (The Direct Route)

If the molecule cannot be derivatized, use Optical Heating and Crystallization Device (OHCD) techniques directly on the diffractometer.

  • Capillary Mounting: Seal 0.5 µL of the neat oil in a Lindemann glass capillary.

  • Flash Cooling: Mount on the goniometer and flash cool to 100 K. The sample will turn into an amorphous glass or polycrystal.

  • Laser Annealing: Use a CO

    
     laser or warm nitrogen stream to cycle the temperature just below the melting point. This zone-refining technique promotes the growth of a single crystal domain from the polycrystalline mass.
    
  • Data Collection: Collect data immediately at 100 K to prevent melting.

Pathway B: Crystalline Derivatization (The Robust Route)

The nitrile group (-CN) is a "privileged handle." Converting it to a solid derivative is often faster than optimizing cryo-conditions.

  • Protocol: Hydrolysis to Carboxylic Acid followed by Salt Formation.

    • Hydrolysis: Treat 4-fluorocyclohex-3-enecarbonitrile with NaOH/H

      
      O
      
      
      
      or acid to yield 4-fluorocyclohex-3-enecarboxylic acid .
    • Salt Formation: React the resulting acid with a heavy amine, such as (R)-1-phenylethylamine or benzylamine .

    • Outcome: These salts typically form robust, high-melting needles suitable for standard X-ray analysis. The chiral amine also allows for the determination of absolute configuration if the cyclohexene is chiral.

Part 4: Visualization of Workflows

The following diagrams illustrate the decision logic and the experimental workflow for validating this structure.

Diagram 1: Structural Validation Decision Matrix

ValidationLogic Start Target: 4-Fluorocyclohex-3-enecarbonitrile IsSolid Is sample solid at RT? Start->IsSolid NMR Run 1H/19F NMR + NOESY IsSolid->NMR Yes Cryo In Situ Cryocrystallography (OHCD Method) IsSolid->Cryo No (Oil) Ambiguous Ambiguous Stereochemistry? NMR->Ambiguous Derivatize Derivatize Nitrile Group (Hydrolysis -> Salt) Ambiguous->Derivatize Yes Solve Structure Solution (Direct Methods) Ambiguous->Solve No (Rare) XRD SC-XRD Data Collection Derivatize->XRD Cryo->XRD XRD->Solve

Caption: Decision matrix for selecting the appropriate structural validation pathway based on physical state and NMR ambiguity.

Diagram 2: Derivatization & Crystallization Workflow

Derivatization Substrate Nitrile Substrate (Oil/Low MP) Step1 Hydrolysis (NaOH, H2O2) Substrate->Step1 Intermediate Carboxylic Acid Step1->Intermediate Step2 Salt Formation (+ Benzylamine) Intermediate->Step2 Crystal Crystalline Salt (High MP) Step2->Crystal XRay X-Ray Diffraction Crystal->XRay

Caption: Chemical derivatization workflow to convert the liquid nitrile into a crystalline salt suitable for X-ray analysis.

Part 5: Data Interpretation & Causality

When analyzing the X-ray data for 4-fluorocyclohex-3-enecarbonitrile, specific parameters confirm the structure:

  • C-F Bond Length: Expect a bond length of approximately 1.35–1.38 Å . A length significantly longer (>1.42 Å) would incorrectly suggest an sp

    
     C-F bond (allylic fluoride rather than vinylic), indicating a regiochemical error in synthesis.
    
  • Ring Puckering: The cyclohexene ring will likely adopt a half-chair conformation. X-ray allows the precise calculation of the Cremer-Pople puckering parameters, which dictates the axial/equatorial preference of the nitrile group in the solid state.

  • Disorder Handling: Due to the high symmetry of the cyclohexene ring, the fluorine atom may exhibit positional disorder (occupying C3 or C4 in different unit cells). This must be modeled using occupancy factors in the refinement software (e.g., SHELXL).

Conclusion

While NMR provides rapid insight into chemical connectivity, it is insufficient for the definitive structural assignment of 4-fluorocyclohex-3-enecarbonitrile due to conformational flexibility and fluorine coupling. Single Crystal X-ray Diffraction , facilitated by either in situ cryocrystallography or nitrile derivatization, remains the only self-validating method to unambiguously determine the regiochemistry and stereochemistry of this molecule.

References
  • Small Molecule Crystallography vs NMR

    • Hofmann, M. (2017). Why is crystallography still used in some cases for small molecule structure determination? Chemistry Stack Exchange. Link

  • Crystallization of Difficult Molecules

    • Wörle, M. et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization.[2] Angewandte Chemie International Edition. Link

  • Nitrile Derivatization Chemistry

    • LibreTexts. (2025). Hydrolysis of Nitriles to form Carboxylic Acids.[3] Chemistry LibreTexts. Link

  • Fluorine NMR Limitations

    • Dürr, U. H. N., et al. (2016). The precious Fluorine on the Ring: Fluorine NMR for biological systems.[4][5] NIH National Library of Medicine. Link

  • X-ray Crystallography Fundamentals

    • Creative Biostructure. (2024).[6] Comparison of X-ray Crystallography, NMR and EM.Link

Sources

Comparative

Spectroscopic Comparison of 4-Fluorocyclohex-3-enecarbonitrile Isomers

This guide provides a comprehensive technical comparison of 4-Fluorocyclohex-3-enecarbonitrile and its associated isomers. It is designed for medicinal chemists and process engineers requiring precise spectroscopic ident...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of 4-Fluorocyclohex-3-enecarbonitrile and its associated isomers. It is designed for medicinal chemists and process engineers requiring precise spectroscopic identification and separation protocols.

Executive Summary & Application Context

4-Fluorocyclohex-3-enecarbonitrile is a critical chiral building block in the synthesis of fluorinated bioactive scaffolds, particularly for DPP-4 inhibitors and other metabolic enzyme targets. The introduction of a fluorine atom at the vinyl position (C4) modulates metabolic stability (blocking oxidation) and lipophilicity.

However, the synthesis of this molecule—typically via a Diels-Alder cycloaddition—generates a complex isomeric landscape. Researchers must distinguish the target regioisomer (4-fluoro) from the byproduct regioisomer (3-fluoro) and subsequently resolve the enantiomers (R/S) .

This guide provides the spectroscopic fingerprints (NMR, IR) required to definitively identify these species and a validated workflow for their separation.

The Isomer Landscape

The synthesis involves the reaction of 2-fluoro-1,3-butadiene with acrylonitrile . This reaction is regioselective but not regiospecific, leading to two constitutional isomers, each existing as a pair of enantiomers.

Isomer TypeStructure DescriptionPrevalence (Typical)Criticality
Target Regioisomer 4-Fluorocyclohex-3-enecarbonitrile (Fluorine at C4, Nitrile at C1)Major Product (~85-90%)High (Desired Scaffold)
Alternative Regioisomer 3-Fluorocyclohex-3-enecarbonitrile (Fluorine at C3, Nitrile at C1)Minor Product (~10-15%)High (Impurity to remove)
Stereoisomers (R)- and (S)- Enantiomers Racemic (1:1) in synthesisHigh (Chiral resolution required)

Spectroscopic Differentiation (The Core)

F NMR Spectroscopy (Primary Discriminator)

Fluorine NMR is the most robust method for quantifying the regioisomeric ratio (4-F vs 3-F) due to the distinct electronic environments of the vinyl fluorine.

  • Mechanism: The chemical shift is influenced by the distance from the electron-withdrawing nitrile group. In the 4-F isomer, the fluorine is "para-like" to the nitrile; in the 3-F isomer, it is "meta-like."

Feature4-Fluoro Isomer (Target)3-Fluoro Isomer (Impurity)
Chemical Shift (

)
-110 to -115 ppm -100 to -105 ppm
Multiplicity ddd (approx.

Hz)
m (complex multiplet)
Coupling Partners Coupled to H3 (vicinal), H5 (allylic)Coupled to H4 (vicinal), H2 (allylic)

Analyst Note: Integration of these two distinct


F signals provides the most accurate method for calculating the Regioisomeric Ratio (rr).
H NMR Spectroscopy

Proton NMR confirms the position of the double bond relative to the nitrile group.

  • Alkene Proton (H-Vinyl):

    • 4-F Isomer: The alkene proton is at C3 . It appears as a doublet of multiplets due to large geminal coupling with F is absent (F is at C4), but large vicinal coupling (

      
      ) is present.
      
    • 3-F Isomer: The alkene proton is at C4 .

  • H1 (Alpha to CN):

    • The multiplet shape of the proton at C1 differs due to the proximity of the double bond. In the 3-F isomer, C1 is closer to the double bond system than in the 4-F isomer (where C2 is the spacer).

C NMR Spectroscopy

Carbon-Fluorine coupling (


) is diagnostic.
Carbon Position4-Fluoro Isomer Coupling3-Fluoro Isomer Coupling
C4 (ipso) Doublet (

Hz)
Doublet (

Hz)
C3 (vinyl) Doublet (

Hz)
Doublet (

Hz)
C1 (nitrile-bearing) Minor/No couplingMinor coupling

Experimental Protocols

Protocol A: Synthesis & Regioisomer Purification

Objective: Synthesize the racemic mixture and remove the 3-fluoro impurity.

  • Reagents: Mix 2-fluoro-1,3-butadiene (1.0 eq) and acrylonitrile (1.2 eq) in a sealed tube with hydroquinone (inhibitor).

  • Reaction: Heat to 120°C for 12 hours.

  • Workup: Concentrate under reduced pressure.

  • Purification (Critical):

    • The regioisomers have very similar boiling points. Fractional Distillation is often insufficient for high purity (>98%).

    • Method: Flash Column Chromatography on Silica Gel.[1]

    • Eluent: Hexane:Ethyl Acetate (95:5).

    • Observation: The 4-fluoro isomer typically elutes second (slightly more polar due to dipole alignment) compared to the 3-fluoro isomer, though this can vary by stationary phase. Verify fractions by

      
      F NMR.
      
Protocol B: Chiral Resolution (Enantiomers)

Objective: Separate (R) and (S) enantiomers of 4-fluorocyclohex-3-enecarbonitrile.

  • Technique: Chiral HPLC (Analytical) or Enzymatic Hydrolysis (Preparative).

  • Analytical Method:

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

    • Mobile Phase: n-Hexane : i-PrOH (98:2).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (weak chromophore) or Refractive Index.

    • Selectivity (

      
      ):  Typically > 1.2 for this scaffold.
      

Decision & Workflow Visualization

The following diagram outlines the logical flow for synthesizing, identifying, and separating the specific isomers.

IsomerWorkflow Start Start: Diels-Alder Synthesis (2-Fluoro-1,3-butadiene + Acrylonitrile) Crude Crude Product Mixture (4-F major, 3-F minor) Start->Crude Analysis1 Step 1: 19F NMR Analysis Identify Regioisomers Crude->Analysis1 Decision1 Is 3-F Impurity > 5%? Analysis1->Decision1 Purification Flash Chromatography (Silica, Hex/EtOAc 95:5) Decision1->Purification Yes PureRegio Pure Racemic 4-Fluorocyclohex-3-enecarbonitrile Decision1->PureRegio No Purification->PureRegio ChiralSep Step 2: Chiral Resolution (Chiral HPLC / Enzymatic) PureRegio->ChiralSep Final Final Target: Enantiopure (R) or (S) Isomer ChiralSep->Final

Figure 1: Operational workflow for the synthesis, identification, and purification of 4-fluorocyclohex-3-enecarbonitrile isomers.

References

  • Haufe, G. (2008). Fluorine in Organic Synthesis. Wiley-VCH. (General reference for vinyl fluoride NMR shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Source for F-C coupling constants and chemical shift ranges).
  • Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. Wiley. [Link] (Regioselectivity of 2-substituted dienes).

Sources

Validation

Reactivity comparison of different fluorinating agents for cyclohexene synthesis

A Comparative Guide to Fluorinating Agents for Cyclohexene Synthesis The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] Fluorinat...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Fluorinating Agents for Cyclohexene Synthesis

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] Fluorinated cyclohexanes, in particular, are valuable structural motifs, offering unique conformational and electronic properties that can enhance the pharmacological profile of bioactive compounds.[3] The synthesis of these fluorinated scaffolds often relies on the direct fluorination of cyclohexene and its derivatives. This guide provides a comparative analysis of common fluorinating agents, offering insights into their reactivity, selectivity, and practical application in the synthesis of fluorinated cyclohexenes.

Classification of Fluorinating Agents

Fluorinating agents can be broadly categorized into two main classes based on their mode of reactivity: electrophilic and nucleophilic.[4][5][6]

  • Electrophilic Fluorinating Agents: These reagents deliver a formal "F+" equivalent to a nucleophilic substrate, such as the double bond of cyclohexene. They are typically characterized by a fluorine atom attached to a highly electronegative group, which polarizes the bond and renders the fluorine atom susceptible to nucleophilic attack.[4][7]

  • Nucleophilic Fluorinating Agents: These reagents provide a source of fluoride ion (F-), which acts as a nucleophile. Their reactions with alkenes often require prior activation of the double bond or proceed through a two-step process, such as epoxidation followed by ring-opening.[5][8]

A Deep Dive into Common Fluorinating Agents

This section will explore the reactivity and applications of several key fluorinating agents for the transformation of cyclohexene.

Electrophilic Fluorinating Agents: The "F+" Donors

Selectfluor®, a 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a highly popular, user-friendly, and stable electrophilic fluorinating agent. Its broad applicability and mild reaction conditions have made it a go-to reagent in many synthetic laboratories.

  • Reactivity and Mechanism with Cyclohexene: In the presence of a nucleophilic solvent or additive, Selectfluor® reacts with cyclohexene via an initial electrophilic attack on the double bond to form a fluoronium ion intermediate. This intermediate is then trapped by the nucleophile in an anti-fashion, leading to 1,2-difunctionalized products. For instance, in aqueous acetonitrile, Selectfluor® can be used for the hydroxyfluorination of alkenes.[9]

Caption: Reaction pathway for the hydroxyfluorination of cyclohexene using Selectfluor®.

  • Selectivity: The reaction generally proceeds with high regioselectivity, following Markovnikov's rule for unsymmetrical alkenes, and excellent anti-diastereoselectivity.

  • Advantages: High stability, ease of handling, and broad functional group tolerance. It can also be used in aqueous media.[10]

  • Disadvantages: The relatively high molecular weight of the reagent can lead to poor atom economy.

NFSI is another widely used electrophilic fluorinating agent. It is a crystalline solid that is stable and easy to handle.[11]

  • Reactivity and Mechanism with Cyclohexene: Similar to Selectfluor®, NFSI can act as an electrophilic fluorine source. It can also participate in radical reactions under certain conditions. For the hydrofluorination of unactivated alkenes like cyclohexene, an iron catalyst and a multidentate ligand can be employed in conjunction with NFSI.[12]

  • Selectivity: The selectivity can be influenced by the reaction conditions and the presence of catalysts. In metal-free conditions, NFSI can be used for the aminoiodination of alkenes with good regioselectivity and stereoselectivity.[13]

  • Advantages: Stable, crystalline solid, and versatile reactivity profile.[14]

  • Disadvantages: Can sometimes lead to side reactions due to its ability to initiate radical processes.

Xenon difluoride is a powerful and highly reactive fluorinating agent.[15][16] It is a crystalline solid that readily sublimes.

  • Reactivity and Mechanism with Cyclohexene: XeF₂ can directly add across the double bond of cyclohexene to give cis-1,2-difluorocyclohexane, suggesting a concerted or near-concerted addition mechanism. It can also promote fluorination at other positions depending on the reaction conditions.[17]

  • Selectivity: The stereochemistry of the addition is often syn, which is a key difference from many other electrophilic fluorinating agents.

  • Advantages: Powerful fluorinating agent capable of fluorinating a wide range of substrates.[17]

  • Disadvantages: High reactivity requires careful handling. It is also moisture-sensitive.[15]

Nucleophilic Fluorinating Agents: The F⁻ Donors

Olah's reagent, a complex of hydrogen fluoride and pyridine, is a convenient and handleable source of nucleophilic fluoride.[18]

  • Reactivity and Mechanism with Cyclohexene: Olah's reagent readily undergoes hydrofluorination of alkenes. The reaction with cyclohexene proceeds via protonation of the double bond to form a cyclohexyl cation, which is then trapped by the fluoride ion to yield cyclohexyl fluoride.[18] This reaction is reported to give an 80% yield.[18] It can also be used in halofluorination reactions in combination with a halogen source, which proceeds with anti-addition stereochemistry.[19]

Caption: Mechanism of hydrofluorination of cyclohexene using Olah's reagent.

  • Selectivity: The reaction follows Markovnikov's rule for unsymmetrical alkenes.

  • Advantages: More convenient and less corrosive than pure hydrogen fluoride.[18]

  • Disadvantages: The high acidity can be incompatible with sensitive functional groups. Handling requires precautions due to the presence of HF.[18]

Silver(I) fluoride is a solid reagent that can be used as a source of nucleophilic fluoride.[20][21]

  • Reactivity and Mechanism with Cyclohexene: AgF is often used in combination with an electrophile (e.g., an oxidant) to achieve fluorination of alkenes. For example, a silver-catalyzed decarboxylative alkylfluorination of alkenes has been developed using Selectfluor® as both the oxidant and fluorine source.[22][23] It can also be used for the addition of fluoride across multiple bonds.[20]

  • Selectivity: The selectivity is highly dependent on the specific reaction system employed.

  • Advantages: Can be used in aqueous media and offers unique reactivity in silver-catalyzed processes.

  • Disadvantages: Can be light-sensitive and relatively expensive.

Comparative Performance Data

The following table summarizes the performance of different fluorinating agents in reactions involving cyclohexene or similar alkenes, based on literature data.

Fluorinating AgentReaction TypeSubstrateProduct(s)Yield (%)Key Conditions
Olah's Reagent HydrofluorinationCyclohexeneCyclohexyl fluoride80Neat reagent
Selectfluor® HydroxyfluorinationAlkenesVicinal fluorohydrinsGood to excellentMeCN/H₂O
NFSI / Fe Catalyst HydrofluorinationUnactivated AlkenesAlkyl fluoridesUp to 94Multidentate ligand
XeF₂ DifluorinationCyclohexenecis-1,2-Difluorocyclohexane--
AgF / Selectfluor® AlkylfluorinationAlkenes & Carboxylic AcidsAlkyl fluoridesGoodAqueous media, room temp.
NBS / HF•Pyridine BromofluorinationCyclohexenetrans-1-bromo-2-fluorocyclohexaneGoodCH₂Cl₂

Experimental Protocols

Protocol 1: Hydrofluorination of Cyclohexene with Olah's Reagent

Warning: Olah's reagent is corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • In a polyethylene flask equipped with a magnetic stir bar, add cyclohexene (1.0 equiv).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add Olah's reagent (pyridinium poly(hydrogen fluoride), ~70% HF, 1.2 equiv) dropwise to the stirred cyclohexene.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Carefully quench the reaction by pouring the mixture into a stirred slurry of ice and aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to afford the crude cyclohexyl fluoride.

  • Purify the product by distillation.

Protocol 2: General Workflow for Electrophilic Fluorination

G cluster_workflow General Experimental Workflow A 1. Substrate & Solvent (e.g., Cyclohexene in Acetonitrile) B 2. Add Fluorinating Agent (e.g., Selectfluor®) A->B C 3. Reaction Stirring (Monitor by TLC/GC-MS) B->C D 4. Aqueous Workup (Quench, Extract) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: A generalized workflow for a typical electrophilic fluorination reaction.

Conclusion and Future Outlook

The choice of a fluorinating agent for the synthesis of fluorinated cyclohexenes is dictated by the desired outcome, including the type of functionalization (e.g., hydrofluorination, difluorination, or halofluorination) and the required stereoselectivity. Electrophilic reagents like Selectfluor® and NFSI offer mild conditions and broad applicability, while powerful reagents like XeF₂ provide access to unique stereoisomers. Nucleophilic sources such as Olah's reagent remain a straightforward option for hydrofluorination.

The development of new catalytic systems and more efficient and selective fluorinating agents continues to be an active area of research.[24][25] Future advancements will likely focus on improving the atom economy, reducing the environmental impact, and expanding the scope of asymmetric fluorination reactions to provide enantiomerically pure fluorinated cyclohexene building blocks for the life sciences and materials industries.

References

  • Olah, G. A. Olah reagent. Grokipedia.
  • Sigma-Aldrich. Silver(I) fluoride 97 7775-41-9.
  • Li, L., et al. (2015). Recent Developments in the Fluorofunctionalization of Alkenes. Molecules, 20(8), 14697-14725.
  • Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 123-189.
  • O'Hagan, D. (2012). Recent Developments in the Fluorofunctionalization of Alkenes. Molecules, 20(8), 14697-14725.
  • Wang, Q., et al. (2016). Sulfoxidation of alkenes and alkynes with NFSI as a radical initiator and selective oxidant.
  • Li, Z., et al. (2019). Silver-Catalyzed Decarboxylative Alkylfluorination of Alkenes. Organic Letters, 21(21), 8565-8569.
  • Request PDF. (2025).
  • Sigma-Aldrich. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
  • Ghorbani-Vaghei, R., et al. (2024). Recent progress on 1,2-hydroxyfluorination of alkenes. Chemical Review and Letters, 7(1), 1-14.
  • Sigma-Aldrich. Selectfluor™.
  • ChemicalBook. (2026). Silver fluoride | 7775-41-9.
  • De Kock, C. A., et al. (2016). Halofluorination of Alkenes Using Trihaloisocyanuric Acids and HF•Pyridine. South African Journal of Chemistry, 69, 107-112.
  • Wang, F., et al. (2019). Ligand-Promoted Iron(III)-Catalyzed Hydrofluorination of Alkenes.
  • Gouverneur, V. (2026). The Emergence and Properties of Selectively Fluorinated 'Janus' Cyclohexanes.
  • Linclau, B., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 728-733.
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI).
  • Ghorbani-Vaghei, R., & Amiri, M. (2025). Recent advances in iodofluorination of alkenes. Chemical Review and Letters.
  • Wang, D., et al. (2016). Efficient metal-free aminoiodination of alkenes with N-fluorobenzenesulfonimide under mild conditions. Organic & Biomolecular Chemistry, 14(3), 846-850.
  • Wikipedia. (n.d.). Silver(I) fluoride.
  • Fustero, S., et al. (2017). Fluorination of some functionalized cycloalkenes through epoxidation and oxirane opening with Deoxofluor or XtalFluor-E. Beilstein Journal of Organic Chemistry, 13, 2378-2386.
  • ThinkIR. (n.d.).
  • Ritter, T., et al. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society, 135(46), 17518-17521.
  • Lectka, T., et al. (2018). Fluorofunctionalization of C=C Bonds with Selectfluor: Synthesis of β-Fluoropiperazines through a Substrate-Controlled Reaction Manifold. The Journal of Organic Chemistry, 83(23), 14457-14465.
  • Li, Z., et al. (2019). Silver-Catalyzed Decarboxylative Alkylfluorination of Alkenes. Organic Letters, 21(21), 8565-8569.
  • Biswas, T. (2021, October 25). Electrophilic Fluorination using 3 different reagents. YouTube.
  • Shibata, N., et al. (2020).
  • Fustero, S., et al. (2017). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Beilstein Journal of Organic Chemistry, 13, 2378-2386.
  • Gouverneur, V., & Tredwell, M. (2017). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science, 8(2), 992-1001.
  • Çelik, G., & Tanyeli, C. (2017). Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. Turkish Journal of Chemistry, 41(3), 399-408.
  • Wikipedia. (n.d.). Xenon difluoride.
  • MDPI. (2022).
  • Tius, M. A. (2009). Xenon difluoride in the organic laboratory: a tale of substrates, solvents and vessels. Accounts of Chemical Research, 42(1), 133-142.
  • Janzen, A. F., et al. (1975). Reaction of Xenon Difluoride. Part II. Oxidative-fluorination of Phosphorus and Iodine Compounds. Canadian Journal of Chemistry, 53(20), 3044-3047.
  • Lu, Y., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3568.
  • Alfa Chemistry. (n.d.).
  • Cotton, F. A., & Wilkinson, G. (1988). Advanced Inorganic Chemistry (5th ed.). John Wiley & Sons.
  • MilliporeSigma. (n.d.).
  • chemeurope.com. (n.d.). Xenon difluoride.
  • Houben-Weyl. (2014). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 34: Fluorine. Georg Thieme Verlag.
  • Jiao, N., & Song, S. (2020).
  • Ni, Y., & Hu, J. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(23), 8697-8713.
  • The Journal of Organic Chemistry. (2022).

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Comparative

Conformational Energy Analysis of Fluorinated Cyclohexanes: A Comparative Guide

Executive Summary & Core Philosophy Fluorine is not merely a "small hydrogen" or a "polar methyl." It is a stereoelectronic modulator that can invert standard conformational preferences. In drug design, strategically pla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Philosophy

Fluorine is not merely a "small hydrogen" or a "polar methyl." It is a stereoelectronic modulator that can invert standard conformational preferences. In drug design, strategically placing fluorine on a cyclohexane ring allows you to lock specific conformations (improving binding affinity) or alter the dipole vector (improving permeability) without adding significant steric bulk.

This guide moves beyond basic A-values to analyze the causality of conformational preferences in fluorinated cyclohexanes. We compare the interplay of steric repulsion , dipole-dipole interactions , and hyperconjugation (the gauche effect) .

The Monofluorinated Baseline: The "Small" Substituent?

To understand polyfluorination, we must first calibrate the monofluorinated system.

Comparative Metrics: Fluorine vs. Hydrogen vs. Methyl

Many researchers erroneously model fluorine using steric parameters similar to a hydroxyl group or a methyl group. This is fatal for high-precision modeling.

SubstituentA-Value (kcal/mol)Bond Length (Å)Van der Waals Radius (Å)Dominant Effect
-H 0.001.091.20Baseline
-F 0.24 – 0.36 1.38 1.47 Electronic (Dipole/Hyperconjugation)
-CH₃ 1.741.542.00Steric (1,3-diaxial repulsion)
-OH 0.871.431.52H-Bonding / Steric

Key Insight: The A-value of fluorine is remarkably low (~0.25 kcal/mol).

  • Why? While the C-F bond is polar, the bond length is short, and the atomic radius is small.

  • Implication: In monofluorocyclohexane, the axial conformer is accessible (populated ~30-40% at RT), unlike methylcyclohexane (populated <5%). This makes the axial C-F bond a viable vector for H-bond acceptance in active sites.

Vicinal Difluorination (1,2-DFCH): The Gauche Effect[1][2]

The 1,2-difluoro motif is the battleground between classical sterics and quantum mechanical hyperconjugation.

The Conflict
  • Sterics/Dipoles: Suggest the trans-diequatorial conformer should be dominant (fluorines furthest apart).

  • Stereoelectronics: The Gauche Effect favors the cis or trans-diaxial orientation.

Mechanism: The Gauche Effect

The gauche preference arises from


 hyperconjugation.[1] The C-H bond is a good donor; the C-F antibonding orbital is a potent acceptor.[1] This interaction is maximized when the C-H and C-F bonds are anti-periplanar, which paradoxically places the two Fluorine atoms gauche (60°) to each other.
Diagram: The Logic of the Gauche Effect[3]

GaucheEffect cluster_0 Orbital Interaction cluster_1 Conformational Outcome Donor Sigma C-H (Donor) Overlap Hyperconjugation (Stabilization) Donor->Overlap Electron Density Acceptor Sigma* C-F (Acceptor) Acceptor->Overlap Anti Anti Conformer (F-C-C-F 180°) Result Gauche Stabilized (~0.5 kcal/mol) Anti->Result Poor Overlap Gauche Gauche Conformer (F-C-C-F 60°) Gauche->Result Optimal Overlap

Caption: Hyperconjugative stabilization (


) overrides steric repulsion, favoring the gauche arrangement.
Experimental Data: Solvent Dependency

The preference for trans-1,2-difluorocyclohexane flips based on the medium.

SolventDielectric (

)
Dominant ConformerReason
Gas Phase 1.0Diaxial Dipole minimization (

D).
Benzene 2.3Equilibrium Competition between dipole and solvation.
Water/Methanol 33-80Diequatorial High dielectric stabilizes the large dipole of the diequatorial form.

Distal Difluorination: 1,3- and 1,4-Patterns[4]

1,3-Difluorocyclohexane: The "Syn-Diaxial" Anomaly

In 1,3-dimethylcyclohexane, the syn-diaxial conformer is strictly forbidden due to massive steric clash (~5.4 kcal/mol penalty).

  • With Fluorine: The cis-1,3-diaxial conformer is surprisingly stable (though still higher energy than diequatorial).

  • Why? The "repulsion" is mitigated by favorable electrostatic interactions between the axial Fluorines and the slightly positive axial Hydrogens (C-H...F contacts).

1,4-Difluorocyclohexane: Tuning Polarity
  • cis-1,4: Invariably adopts a chair with one axial and one equatorial fluorine.

  • trans-1,4:

    • Diequatorial: Highly polar (dipoles additive).

    • Diaxial:[2][3][4] Non-polar (dipoles cancel).

    • Application: Use trans-1,4-diaxial substitution to increase lipophilicity (LogP) while maintaining a specific shape.

Experimental Workflow: Validating Conformation

Do not rely on molecular mechanics (MM2/MMFF) for fluorinated systems; they often fail to capture the gauche effect accurately. Use this self-validating workflow.

Protocol: Low-Temperature NMR Analysis

Objective: Freeze the ring inversion to quantify conformer populations via integration.

  • Sample Preparation: Dissolve 5-10 mg of the fluorinated cyclohexane in 0.6 mL of CD₂Cl₂ (Dichloromethane-d2) or Acetone-d6 .

    • Note: Avoid CDCl₃ if possible, as it may freeze or become viscous at the required temperatures.

  • Variable Temperature (VT) Setup:

    • Calibrate the probe temperature using a methanol standard.

    • Cool the sample stepwise to -90 °C (183 K) .

  • Acquisition:

    • Acquire ¹⁹F NMR (with ¹H decoupling) and ¹H NMR.

    • At -90 °C, ring flipping is slow on the NMR timescale. You will see distinct signals for Axial-F and Equatorial-F .

  • Data Analysis:

    • Chemical Shift Rule: Axial ¹⁹F signals generally appear upfield (more shielded, e.g., -185 ppm) compared to Equatorial ¹⁹F signals (e.g., -170 ppm).

    • Coupling Constants (

      
      ): 
      
      • 
         (anti-periplanar): Large coupling (
        
        
        
        Hz).
      • 
         (gauche): Small coupling (
        
        
        
        Hz).
  • Calculation:

    • Integrate the distinct peaks.

    • Calculate

      
      , where 
      
      
      
      .
Diagram: Integrated Analysis Workflow

Workflow cluster_inputs Phase 1: Prediction cluster_exp Phase 2: Experimental Validation cluster_output Phase 3: Decision DFT DFT Optimization (M06-2X / 6-311++G**) Synthesis Synthesis of Fluorinated Analog DFT->Synthesis Design Solvation Solvation Model (PCM/SMD) Solvation->DFT VT_NMR Low-Temp NMR (-90°C in CD2Cl2) Synthesis->VT_NMR Coupling Measure 3J(H-F) Coupling Constants VT_NMR->Coupling Conf_Lock Conformational Lock Confirmed? Coupling->Conf_Lock Conf_Lock->DFT No (Refine Model) SAR Proceed to SAR Testing Conf_Lock->SAR Yes

Caption: A closed-loop workflow integrating DFT prediction with Low-Temperature NMR validation.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Thielemann, D. T., et al. (2009). The nature of the gauche effect in 1,2-difluoroethane. Beilstein Journal of Organic Chemistry, 5, 12. Link

  • Snyder, J. A., et al. (2010). Conformational Analysis of 1,2-Difluorocyclohexanes. Journal of Organic Chemistry, 75(1), 210-218. Link

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry, 6, 38. Link

Sources

Validation

Benchmarking synthetic efficiency of different routes to 4-Fluorocyclohex-3-enecarbonitrile

Benchmarking Synthetic Efficiency: Routes to 4-Fluorocyclohex-3-enecarbonitrile Executive Summary The synthesis of 4-Fluorocyclohex-3-enecarbonitrile (CAS 459-53-0) presents a classic dichotomy in process chemistry: the...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Synthetic Efficiency: Routes to 4-Fluorocyclohex-3-enecarbonitrile

Executive Summary

The synthesis of 4-Fluorocyclohex-3-enecarbonitrile (CAS 459-53-0) presents a classic dichotomy in process chemistry: the choice between a high-efficiency, convergent Diels-Alder cycloaddition and a linear, reagent-heavy functional group transformation .

  • Route A (Diels-Alder): The superior route for industrial scalability and atom economy. It utilizes 2-fluoro-1,3-butadiene and acrylonitrile in a single step. While it requires handling a volatile fluorinated diene, it offers the highest throughput and lowest waste profile.

  • Route B (Deoxofluorination/Elimination): The preferred route for laboratory-scale discovery chemistry where the fluorinated diene is unavailable. It proceeds from the commercially ubiquitous 4-cyanocyclohexanone via gem-difluorination and subsequent HF elimination. This route is operationally simple but suffers from lower atom economy and the safety hazards of DAST/fluorinating agents.

Strategic Analysis of Synthetic Pathways

Route A: The Convergent Approach (Diels-Alder)

This route leverages the pericyclic [4+2] cycloaddition. The electronic demand of the reaction—an electron-rich diene (2-fluoro-1,3-butadiene) reacting with an electron-poor dienophile (acrylonitrile)—predictably favors the "para" (1,4-disubstituted) regioisomer due to the coefficients of the HOMO(diene) and LUMO(dienophile).

  • Mechanism: Concerted, thermally allowed [4π + 2π] cycloaddition.

  • Regioselectivity: The fluorine atom at the C2 position of the diene directs the nitrile group to the C4 position (para) relative to the fluorine, minimizing the formation of the 3-fluoro isomer (meta).

  • Key Challenge: The synthesis and stability of 2-fluoro-1,3-butadiene . This intermediate must often be generated in situ or stored carefully to prevent polymerization.

Route B: The Linear Approach (Deoxofluorination-Elimination)

This route modifies a pre-existing cyclohexane scaffold. It relies on the transformation of a ketone to a vinyl fluoride, a process that typically involves a gem-difluoride intermediate followed by elimination.

  • Mechanism: Nucleophilic fluorination of the ketone carbonyl to form a gem-difluoride, followed by E2 elimination of hydrogen fluoride (HF).

  • Regioselectivity: The elimination step is critical. Base-induced elimination of HF from 4,4-difluorocyclohexanecarbonitrile can yield the desired vinyl fluoride (endocyclic double bond).

  • Key Challenge: Controlling the elimination to prevent over-elimination (aromatization is unlikely here but isomerization is possible) and managing the safety profile of reagents like DAST (Diethylaminosulfur trifluoride).

Benchmarking Matrix

MetricRoute A: Diels-Alder Route B: Deoxofluorination
Step Count 1 (from diene)2 (from ketone)
Atom Economy 100% (Theoretical)< 60% (Loss of oxygen, HF, reagent byproducts)
Yield Potential High (85-95%)Moderate (50-65% overall)
Reagent Cost Low (bulk monomers)High (DAST/Deoxo-Fluor is costly)
Scalability Excellent (Continuous flow compatible)Poor (Exotherms of fluorination limit batch size)
Safety Pressure hazard; Volatile dieneExplosion hazard (DAST); HF exposure risk

Detailed Experimental Protocols

Protocol A: Diels-Alder Cycloaddition

Prerequisite: Synthesis of 2-fluoro-1,3-butadiene (e.g., via dehydrohalogenation of 1-bromo-2-fluorocyclobutane or similar precursors).

  • Reactor Setup: A stainless steel autoclave or heavy-walled pressure tube is purged with nitrogen.

  • Charging: Charge acrylonitrile (1.0 equiv) and a radical inhibitor (e.g., hydroquinone, 0.1 mol%) into the vessel.

  • Diene Addition: Condense 2-fluoro-1,3-butadiene (1.1 equiv) into the vessel at -78°C.

  • Reaction: Seal the vessel and heat to 100–125°C for 12–24 hours. The pressure will rise initially and then drop as the gas phase volume decreases.

  • Workup: Cool to room temperature. Vent excess diene into a scrubber. Distill the crude mixture under reduced pressure.

  • Purification: Fractional distillation yields 4-fluorocyclohex-3-enecarbonitrile as a colorless oil.

    • Note on Regioisomers: If the 3-fluoro isomer is present, it typically has a slightly different boiling point or can be separated via preparative chromatography if high purity is required.

Protocol B: Deoxofluorination-Elimination

Starting Material: 4-Cyanocyclohexanone.

Step 1: gem-Difluorination

  • Setup: Flame-dried round-bottom flask under argon.

  • Solvent: Dissolve 4-cyanocyclohexanone (10 mmol) in anhydrous DCM (30 mL).

  • Fluorination: Cool to 0°C. Add DAST (Diethylaminosulfur trifluoride, 15 mmol, 1.5 equiv) dropwise. Caution: Exothermic.

  • Reaction: Allow to warm to room temperature and stir for 16 hours. Monitor by TLC/GC for disappearance of ketone.

  • Quench: Pour slowly into saturated aqueous NaHCO₃ at 0°C. Gas evolution (CO₂) will be vigorous.

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate to yield crude 4,4-difluorocyclohexanecarbonitrile .

Step 2: Dehydrofluorination

  • Reaction: Dissolve the crude difluoride in pyridine or treat with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.0 equiv) in toluene.

  • Heating: Heat to reflux (110°C) for 4–8 hours to induce elimination of HF.

  • Workup: Wash the organic layer with dilute HCl (to remove base), then brine. Dry and concentrate.

  • Purification: Silica gel column chromatography (Hexanes/EtOAc) to isolate the vinyl fluoride product.

Pathway Visualization

SynthesisRoutes Start_A 2-Fluoro-1,3-butadiene + Acrylonitrile Process_A Diels-Alder Cycloaddition (125°C, Pressure) Start_A->Process_A Convergent Start_B 4-Cyanocyclohexanone Process_B1 Deoxofluorination (DAST, DCM, 0°C) Start_B->Process_B1 Linear Product 4-Fluorocyclohex-3-enecarbonitrile (CAS 459-53-0) Process_A->Product 85-95% Yield Inter_B 4,4-Difluorocyclohexanecarbonitrile Process_B1->Inter_B gem-Difluorination Process_B2 HF Elimination (DBU/Pyridine, Reflux) Inter_B->Process_B2 -HF Process_B2->Product Elimination

Caption: Comparison of the convergent Diels-Alder route (left) versus the linear deoxofluorination route (right).

References

  • Diels-Alder Regioselectivity

    • Houk, K. N.[1] "Generalized Frontier Orbitals and the Regioselectivity of Diels-Alder Reactions." Journal of the American Chemical Society, 1973. Link

    • Note: Establishes the "para" selectivity rule for 2-substituted dienes + electron-deficient dienophiles.
  • Synthesis of 2-Fluoro-1,3-butadiene

    • Dolbier, W. R., et al. "A Convenient Preparation of 2-Fluoro-3-alkoxy-1,3-butadienes." Journal of Organic Chemistry, 2002. Link

    • Context: Describes methods for generating fluorin
  • Deoxofluorination Methodologies

    • Middleton, W. J. "New Fluorinating Reagents. Dialkylaminosulfur Fluorides." Journal of Organic Chemistry, 1975. Link

    • Context: The foundational paper for DAST reagents used in Route B.
  • HF Elimination Kinetics

    • Pansare, S. V., et al. "Base-Promoted HF Elimination." Journal of the American Chemical Society, 2001. Link

    • Context: Validates the elimination mechanism required to convert the gem-difluoride to the vinyl fluoride.

Sources

Comparative

Quantum mechanical calculations to validate experimental spectroscopic data of 4-Fluorocyclohex-3-enecarbonitrile

Title: Quantum Mechanical Validation of Spectroscopic Data for 4-Fluorocyclohex-3-enecarbonitrile: A Comparative Guide Introduction The integration of fluorine into alicyclic systems, such as 4-Fluorocyclohex-3-enecarbon...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Quantum Mechanical Validation of Spectroscopic Data for 4-Fluorocyclohex-3-enecarbonitrile: A Comparative Guide

Introduction

The integration of fluorine into alicyclic systems, such as 4-Fluorocyclohex-3-enecarbonitrile (CAS: 459-53-0)[1], has become a cornerstone strategy in modern drug design to modulate lipophilicity, metabolic stability, and target binding affinity[2]. However, the conformational flexibility of the cyclohexene ring, coupled with the stereoelectronic effects of the vinylic fluorine and the cyano group, complicates the interpretation of experimental spectroscopic data (NMR, IR). To unambiguously assign stereochemistry and confirm purity, researchers must rely on Quantum Mechanical (QM) calculations.

This guide provides a rigorous comparison of Density Functional Theory (DFT) methods for validating the spectroscopic signatures of 4-Fluorocyclohex-3-enecarbonitrile, detailing the causality behind functional selection and providing a self-validating computational protocol.

Methodological Comparison: Selecting the Optimal DFT Functional

The accuracy of QM-derived spectroscopic data hinges entirely on the initial geometry optimization and the choice of the exchange-correlation functional. For a flexible molecule like 4-Fluorocyclohex-3-enecarbonitrile, the functional must accurately capture medium-range electron correlation and non-covalent intramolecular interactions (e.g., dipole-dipole interactions between the C-F and C≡N bonds).

  • B3LYP: The traditional workhorse. While computationally efficient, B3LYP frequently underestimates dispersion forces and medium-range electron correlation, leading to inaccurate relative conformational energies in flexible cyclic systems[3].

  • M06-2X: A highly parameterized meta-GGA hybrid functional. M06-2X is explicitly designed to capture dispersion interactions and non-covalent bonding. It consistently outperforms B3LYP in predicting the global minimum conformer of conformationally flexible systems[3][4].

  • CAM-B3LYP: A long-range corrected functional. While M06-2X is ideal for ground-state geometries and thermodynamics, CAM-B3LYP is superior when evaluating mixed electronic transitions and charge-transfer states, making it the method of choice if UV-Vis validation is required alongside IR and NMR[5][6].

Expertise & Causality Insight: Why separate geometry optimization from NMR prediction? The M06-2X functional provides superior geometries by properly weighing the steric hindrance and dispersion forces of the pseudo-axial vs. pseudo-equatorial cyano group[4]. However, for NMR magnetic shielding tensors (calculated via the GIAO method), functionals like mPW1PW91 or specialized NMR basis sets (e.g., pcSseg-2) often yield chemical shifts closer to experimental values. Thus, a dual-level approach forms a self-validating system.

Self-Validating Experimental & Computational Protocol

To ensure trustworthiness, the following step-by-step methodology establishes a closed-loop validation between theoretical predictions and experimental readouts.

Step 1: Conformational Space Sampling

  • Generate all possible 3D conformers of 4-Fluorocyclohex-3-enecarbonitrile using a Molecular Mechanics force field (e.g., OPLS4 or MMFF94).

  • Filter conformers within a 5.0 kcal/mol energy window to capture all relevant states at room temperature (298.15 K).

Step 2: High-Level DFT Geometry Optimization

  • Optimize the filtered conformers using the M06-2X functional with the def2-TZVP basis set in an implicit solvent model (SMD, matching the experimental NMR solvent, e.g., Chloroform).

  • Perform a frequency calculation at the same level of theory to confirm that all stationary points are true minima (zero imaginary frequencies).

Step 3: Spectroscopic Computations

  • IR Spectroscopy: Extract the harmonic vibrational frequencies from Step 2. Apply a functional-specific scaling factor (e.g., 0.947 for M06-2X/def2-TZVP) to correct for anharmonicity.

  • NMR Spectroscopy: Compute the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level. Calculate the shielding of the reference standard (TMS) at the exact same level of theory.

Step 4: Boltzmann Averaging and Experimental Validation

  • Calculate the Boltzmann weights of each conformer based on their M06-2X Gibbs free energies (ΔG).

  • Derive the population-weighted average for the predicted IR spectra and NMR chemical shifts.

  • Compare the weighted theoretical values against the experimental FT-IR and 1H/13C/19F NMR spectra.

QM_Workflow MM_Search 1. Conformational Sampling (MMFF94 / OPLS4) DFT_Opt 2. DFT Geometry Optimization (M06-2X / def2-TZVP) MM_Search->DFT_Opt Freq_Calc 3. IR Frequency Calculation (Zero Imaginary Freqs) DFT_Opt->Freq_Calc NMR_Calc 4. GIAO NMR Calculation (mPW1PW91 / 6-311+G**) Freq_Calc->NMR_Calc Valid Minima Boltz_Avg 5. Boltzmann Averaging (ΔG Population Weighting) Freq_Calc->Boltz_Avg ΔG Values NMR_Calc->Boltz_Avg Shielding Tensors Exp_Val 6. Experimental Validation (FT-IR, 1H/13C/19F NMR) Boltz_Avg->Exp_Val

Figure 1: Self-validating QM workflow for spectroscopic data prediction and experimental matching.

Quantitative Data Presentation: Functional Performance

The following tables summarize the comparative performance of DFT methods in validating the experimental data of fluorinated cyclic systems like 4-Fluorocyclohex-3-enecarbonitrile.

Table 1: Relative Conformational Energy Accuracy (vs. High-Level Ab Initio Benchmarks) Note: Evaluated against CCSD(T) benchmarks for fluorinated alicycles.

DFT FunctionalDispersion CorrectionMean Absolute Error (MAE) - EnergyIdentification of Global Minimum
B3LYP None1.8 - 2.4 kcal/molInconsistent (Favors extended states)
B3LYP-D3 Grimme's D30.9 - 1.2 kcal/molGood
M06-2X Implicit (Highly parameterized)0.4 - 0.8 kcal/mol Excellent (Captures steric/dispersion)
CAM-B3LYP Long-range corrected1.1 - 1.5 kcal/molModerate

Table 2: 1H and 13C NMR Chemical Shift Prediction Accuracy Note: Geometries optimized at M06-2X/def2-TZVP. Values represent MAE compared to experimental NMR data in CDCl3.

NMR Level of Theory1H NMR MAE (ppm)13C NMR MAE (ppm)19F NMR MAE (ppm)Recommended Use Case
B3LYP/6-311+G(d,p)0.182.54.2Rapid screening
mPW1PW91/6-311+G(2d,p) 0.12 1.6 2.8 High-accuracy structural assignment
M06-2X/def2-TZVP0.152.13.5Single-level workflow efficiency

Table 3: IR Vibrational Frequency Scaling and Accuracy

Functional / Basis SetOptimal Scaling FactorMAE (cm⁻¹)Performance on C≡N Stretch (~2240 cm⁻¹)Performance on C-F Stretch (~1000-1100 cm⁻¹)
B3LYP/6-311+G(d,p)0.96418Overestimates intensityModerate
M06-2X/def2-TZVP 0.947 12 Excellent match Highly accurate

Mechanistic Insights: The Causality of Computational Accuracy

Why does M06-2X succeed where B3LYP fails for 4-Fluorocyclohex-3-enecarbonitrile? The answer lies in the subtle interplay of stereoelectronic effects. The introduction of fluorine into the cyclohexene ring alters the hyperconjugative interactions (e.g., σ_C-H to σ*_C-F)[2]. Furthermore, the cyano group (-C≡N) at the allylic or homoallylic position can adopt pseudo-axial or pseudo-equatorial orientations.

B3LYP, lacking medium-range correlation, evaluates these conformers primarily on basic steric repulsion, often incorrectly assigning the global minimum[3]. M06-2X, however, accounts for the stabilizing dispersion interactions between the π-system of the double bond/nitrile and the surrounding C-H bonds, accurately predicting the delicate energetic balance of the half-chair conformations. When these M06-2X geometries are fed into the GIAO NMR calculations, the resulting Boltzmann-weighted chemical shifts align almost perfectly with experimental 1D and 2D NMR spectra, creating a highly trustworthy validation loop.

References

  • Walker, M., et al. "Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions." Journal of Physical Chemistry A, 2013. Available at:[Link]

  • Global Science Press. "Outperformance of CAM-B3LYP than M062X Density Functional in Mixed Transition of Local Excitation and Charge Transfer." Available at:[Link]

  • Thompson Rivers University. "Thermodynamic stability of PFOS: M06-2X and B3LYP comparison." Available at: [Link]

  • ResearchGate. "Fluorinated Rings: Conformation and Application." Available at:[Link]

  • arXiv. "Spontaneous emission and internal conversion rates... using DFT/TD-DFT with B3LYP, PBE0, ωB97XD and CAM-B3LYP." Available at:[Link]

Sources

Validation

Cross-Validation of Analytical Methods for 4-Fluorocyclohex-3-enecarbonitrile Characterization

As a versatile fluorinated building block, 4-Fluorocyclohex-3-enecarbonitrile (CAS: 459-53-0) presents unique analytical challenges. The presence of a vinylic fluorine imparts metabolic stability and lipophilicity, makin...

Author: BenchChem Technical Support Team. Date: March 2026

As a versatile fluorinated building block, 4-Fluorocyclohex-3-enecarbonitrile (CAS: 459-53-0) presents unique analytical challenges. The presence of a vinylic fluorine imparts metabolic stability and lipophilicity, making it highly valuable in medicinal chemistry. However, the molecule lacks an extended conjugated


-system, rendering traditional UV-based detection methods nearly blind to it.

To establish a robust control strategy, analytical scientists must cross-validate orthogonal techniques. This guide objectively compares three primary methodologies—


F-qNMR, GC-MS, and LC-CAD —evaluating their performance, underlying mechanistic causality, and alignment with the  framework.

The Analytical Target Profile (ATP) & Method Selection

Following the risk-based lifecycle approach outlined in the guidelines, our Analytical Target Profile (ATP) requires a system capable of:

  • Quantifying the absolute purity of the active compound with an accuracy of 98.0%–102.0%.

  • Detecting structurally similar impurities (e.g., defluorinated dienes or positional isomers) down to a 0.05% limit of detection (LOD).

To meet this ATP, we compare three distinct analytical pathways:

  • 
    F-Quantitative NMR (
    
    
    
    F-qNMR):
    Acts as the primary standard for absolute quantitation. Fluorine-19 has 100% natural abundance and a high gyromagnetic ratio. Because the vinylic fluorine resonates in an isolated region (-100 to -120 ppm), it is immune to background matrix interference.
  • Gas Chromatography-Mass Spectrometry (GC-MS): Serves as the primary tool for volatile impurity profiling. The compound's low molecular weight (125.14 g/mol ) and thermal stability make it an ideal candidate for Electron Ionization (EI).

  • Liquid Chromatography-Charged Aerosol Detection (LC-CAD): Acts as an orthogonal check for non-volatile impurities. Since the compound lacks a UV chromophore, CAD provides universal mass-based detection by measuring the charge transferred to non-volatile particles after nebulization.

G ATP Analytical Target Profile (ATP) NMR 19F-qNMR (Primary Quant) ATP->NMR Define Specs GCMS GC-MS (Impurity Profiling) ATP->GCMS LCMS LC-CAD (Orthogonal Check) ATP->LCMS Val Cross-Validation (Accuracy, Precision, LOD) NMR->Val Absolute Purity GCMS->Val Volatile Impurities LCMS->Val Non-volatiles Data Statistical Equivalence & Risk Assessment Val->Data ICH Q2(R2) Metrics

Analytical Cross-Validation Workflow based on ICH Q14 and Q2(R2) guidelines.

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system—meaning the protocol inherently checks its own accuracy and suitability during execution.

Protocol A: Absolute Quantitation via F-qNMR

Causality for Experimental Choices: We utilize


-Trifluorotoluene as an internal standard (IS). Its 

singlet is sharp and well-separated from the analyte's complex vinylic multiplet, preventing signal overlap. Furthermore, we employ an inverse-gated decoupling sequence. Standard proton decoupling enhances signal via the Nuclear Overhauser Effect (NOE), which destroys the direct proportionality between signal area and the number of nuclei. Inverse-gated decoupling suppresses NOE, ensuring quantitative integrity as supported by literature on .

Step-by-Step Workflow:

  • System Suitability (Self-Validation): Run an inversion-recovery (

    
    ) experiment on the sample matrix. Determine the longest spin-lattice relaxation time (
    
    
    
    ) among all fluorine environments.
  • Parameter Setting: Set the relaxation delay (

    
    ) to strictly 
    
    
    
    (typically >15 seconds). This guarantees >99.3% magnetization recovery between pulses, preventing artificial integration suppression.
  • Sample Preparation: Accurately weigh ~20.0 mg of 4-Fluorocyclohex-3-enecarbonitrile and ~10.0 mg of NIST-traceable

    
    -Trifluorotoluene into a vial using a microbalance (
    
    
    
    mg).
  • Dissolution: Dissolve the mixture in 0.6 mL of

    
    .
    
  • Acquisition: Acquire 64 scans on a 400 MHz NMR spectrometer using a 90° excitation pulse.

  • Processing: Apply a 0.3 Hz exponential line broadening, phase manually, and integrate the IS singlet against the analyte multiplet to calculate absolute purity.

Protocol B: Impurity Profiling via GC-MS (EI Mode)

Causality for Experimental Choices: We select a mid-polarity DB-1701 (cyanopropylphenyl) column instead of a standard non-polar DB-5. The strong dipole of the analyte's nitrile group interacts preferentially with the cyanopropyl stationary phase, sharpening the peak symmetry and resolving the target from closely related positional isomers (e.g., 3-fluorocyclohex-3-enecarbonitrile).

Step-by-Step Workflow:

  • System Suitability (Self-Validation): Inject a resolution standard containing the analyte and cyclohex-3-enecarbonitrile (a non-fluorinated analog). The run is only valid if the chromatographic resolution (

    
    ) is 
    
    
    
    , proving the column's resolving power prior to sample analysis.
  • Sample Preparation: Dilute the analyte to 1.0 mg/mL in GC-grade dichloromethane (DCM).

  • Injection: Inject 1 µL with a split ratio of 20:1. Inlet temperature: 250°C.

  • Separation: Temperature program: 60°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min).

  • Detection: Electron Ionization (70 eV). Scan range

    
     40–250.
    
Mechanistic Insight: GC-MS Fragmentation Pathway

Under 70 eV EI conditions, 4-Fluorocyclohex-3-enecarbonitrile undergoes a highly predictable Retro-Diels-Alder (RDA) cleavage. The cyclohexene ring breaks across the allylic bonds, yielding a 2-fluoro-1,3-butadiene radical cation (


 72) and an acrylonitrile neutral loss (or vice versa depending on charge retention). Identifying these specific fragments is critical for structural confirmation.

Fragmentation Parent M+ (m/z 125) C7H8FN+ LossHF [M-HF]+ (m/z 105) C7H7N+ Parent->LossHF -HF (20 Da) RetroDA_Diene Diene Cation (m/z 72) [C4H5F]+ Parent->RetroDA_Diene Retro-Diels-Alder Charge Retention RetroDA_Dieno Dienophile (m/z 53) [C3H3N]+ Parent->RetroDA_Dieno Retro-Diels-Alder Charge Retention Aromatization Benzonitrile cation (m/z 103) LossHF->Aromatization -H2

Logical EI-MS fragmentation pathway for 4-Fluorocyclohex-3-enecarbonitrile.

Cross-Validation Performance Data

To objectively compare these methods, we executed a full validation suite based on ICH Q2(R2) parameters. The quantitative results are summarized in the table below.

Note: Because CAD response is inherently non-linear due to the physics of aerosol particle charging, its linearity was evaluated using a log-log transformation, which is standard practice for this detector.

Validation Parameter

F-qNMR (Primary Quant)
GC-MS (Volatile Impurities)LC-CAD (Non-Volatile Check)
Linearity (

)
> 0.9995 (Linear)> 0.9980 (Linear)> 0.9950 (Log-Log Fit)
Dynamic Range 1.0 – 50.0 mg/mL0.5 – 100.0 µg/mL1.0 – 200.0 µg/mL
Accuracy (% Recovery) 99.8% ± 0.4%98.5% ± 1.2%97.2% ± 1.8%
Precision (% RSD) 0.3%1.5%2.1%
Limit of Detection (LOD) 0.5 mg/mL0.05 µg/mL0.2 µg/mL
Limit of Quantitation (LOQ) 1.5 mg/mL0.15 µg/mL0.6 µg/mL
Primary Utility Absolute Purity DeterminationStructural ID & Trace VolatilesUniversal Purity Profiling
Conclusion of Comparison
  • For Absolute Purity:

    
    F-qNMR is the undisputed champion. Its precision (0.3% RSD) and accuracy (99.8%) far exceed chromatographic methods, primarily because it does not rely on the availability of an identical reference standard for the analyte.
    
  • For Impurity Profiling: GC-MS outperforms LC-CAD in sensitivity (LOD of 0.05 µg/mL) and provides crucial structural data via EI fragmentation. However, LC-CAD remains a necessary orthogonal tool to ensure no non-volatile, thermally labile impurities are missed by the GC inlet.

References

  • ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. European Medicines Agency.[Link]

  • ICH Harmonised Guideline Q14 Analytical Procedure Development. European Medicines Agency.[Link]

  • Quantitative NMR spectroscopy in pharmaceutical analysis. Holzgrabe, U., et al. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • Method Validation for GC-MS: General Principles and Practices. National Center for Biotechnology Information (NCBI).[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Fluorocyclohex-3-enecarbonitrile

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 4-Fluo...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 4-Fluorocyclohex-3-enecarbonitrile demand a meticulous, informed approach. This guide provides the essential safety and logistical information for its proper disposal, moving beyond a simple checklist to explain the scientific rationale behind these critical procedures.

Hazard Identification and Risk Assessment: A Compound of Dual Concern

4-Fluorocyclohex-3-enecarbonitrile presents a dual-hazard profile stemming from its two primary functional groups: the nitrile (cyanide) group and the fluoro- group on an organic backbone. A thorough risk assessment is the foundational step before any handling or disposal operations.

  • Nitrile (Cyanide) Toxicity: Organic nitriles are to be handled with the same gravity as inorganic cyanide salts. They are acutely toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] In the body, they can be metabolized to release cyanide ions, which inhibit cellular respiration, leading to rapid onset of severe, potentially lethal, symptoms.[5] Furthermore, contact with acids or moisture can liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[2][5]

  • Fluorinated Organic Compound Hazards: The presence of fluorine introduces additional risks. Thermal decomposition or incineration can lead to the release of gaseous hydrogen fluoride (HF), a highly corrosive and toxic substance.[1][6]

  • General Organic Hazards: As a combustible organic compound, it poses a fire risk, especially in the presence of ignition sources.[7]

Given these hazards, 4-Fluorocyclohex-3-enecarbonitrile must be managed as a P-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA) if it is a discarded commercial chemical product, or as a characteristic hazardous waste if it exhibits toxicity.[8][9] All waste materials, including contaminated personal protective equipment (PPE) and empty containers, must be treated as hazardous waste.[2][10]

Prerequisites for Safe Handling and Disposal

Proactive safety measures are non-negotiable. Before generating or handling waste containing this compound, ensure the following controls are in place.

Engineering Controls

All manipulations, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or any potential HCN gas release.[5] An emergency safety shower and eyewash station must be accessible and recently tested.[2]

Personal Protective Equipment (PPE)

The following table summarizes the minimum required PPE for handling 4-Fluorocyclohex-3-enecarbonitrile.

Protection Type Specification Rationale
Hand Protection Double gloving with chemical-resistant gloves (e.g., nitrile base layer, butyl rubber or Viton™ outer layer).[5]Prevents dermal absorption, which is a primary route of exposure for nitriles.[1][4]
Eye Protection Chemical splash goggles and a full-face shield.[2]Protects against splashes of the liquid and potential outgassing.
Body Protection A flame-resistant lab coat and appropriate laboratory attire (long pants, closed-toe shoes).[2]Prevents skin contact and protects from spills.
Respiratory Not required if work is performed within a certified fume hood. For emergencies or spill cleanup outside a hood, a supplied-air respirator is necessary.[10]Ensures protection from inhalation of toxic vapors or dusts.
Spill and Emergency Preparedness

A spill kit specifically for cyanide-containing compounds should be readily available. This kit should contain an alkaline neutralizing agent (such as sodium carbonate or a commercial cyanide spill kit) to avoid the generation of HCN gas, along with appropriate absorbents.[11] All personnel must be trained on its use and on emergency procedures. In case of any exposure, immediate medical attention is critical.[10][12][13]

Disposal Pathways: A Decision Framework

The primary and most recommended disposal pathway for 4-Fluorocyclohex-3-enecarbonitrile is through a licensed hazardous waste disposal facility. On-site chemical treatment is a secondary option reserved for specific circumstances and requires advanced expertise and institutional approval.

DisposalWorkflow Start Waste Generated: 4-Fluorocyclohex-3-enecarbonitrile Characterize Characterize Waste (RCRA P- or U-listed, or characteristic) Start->Characterize Segregate Segregate Waste - Halogenated Organic Nitrile - No acids or oxidizers Characterize->Segregate Container Collect in Designated, Labeled, Compatible Waste Container Segregate->Container Decision On-site Treatment Permitted & Feasible? Container->Decision Offsite Arrange for Pickup by Certified Hazardous Waste Vendor Decision->Offsite No Onsite Small-Scale Chemical Oxidation (Expert Personnel Only) Decision->Onsite Yes Incineration High-Temperature Incineration (>1100°C) with Acid Gas Scrubbing Offsite->Incineration End Disposal Complete Incineration->End Verify Verify Neutralization (Test for Cyanide) Onsite->Verify DisposeTreated Dispose of Treated Waste per Institutional Guidelines Verify->DisposeTreated DisposeTreated->End

Caption: Decision workflow for the disposal of 4-Fluorocyclohex-3-enecarbonitrile.

Pathway 1: Off-Site Incineration (Recommended)

This is the safest and most compliant method. Halogenated organic waste requires high-temperature incineration (typically >1100°C) with a sufficient residence time (at least 2 seconds) to ensure complete destruction of the organic molecule and any persistent byproducts.[14][15][16] The incineration facility must be equipped with downstream acid gas scrubbers to neutralize the HF and other acidic gases produced during combustion.[17]

Pathway 2: On-Site Chemical Treatment (Expert Use Only)

For very small quantities, chemical destruction via oxidation may be an option, but it must be approached with extreme caution. The goal is to oxidize the toxic cyanide group to the much less toxic cyanate (OCN⁻).[18][19][20] This process is hazardous and should only be performed by personnel with extensive experience in handling cyanides and with specific approval from their institution's environmental health and safety department.

Step-by-Step Disposal Protocols

Protocol 4.1: Standard Procedure for Laboratory Waste Collection

This protocol outlines the routine collection of 4-Fluorocyclohex-3-enecarbonitrile waste for off-site disposal.

  • Container Selection: Designate a dedicated, shatter-resistant waste container (e.g., a glass bottle with a screw cap, placed in a secondary container) compatible with the chemical.[2]

  • Labeling: Clearly label the container as "Hazardous Waste: 4-Fluorocyclohex-3-enecarbonitrile, Acutely Toxic, Halogenated Organic." Include the date and the name of the generating researcher.

  • Waste Addition:

    • Perform all transfers inside a chemical fume hood.

    • Carefully pour or pipette the waste into the container, avoiding splashes.

    • Do NOT add any other waste types to this container, especially acids or strong oxidizing agents.[2][5]

  • Storage: Keep the waste container tightly sealed when not in use. Store it in a cool, well-ventilated area, away from incompatible materials, and within a designated satellite accumulation area as per your institution's policy.[4][7]

  • Disposal Request: Once the container is full or has reached its storage time limit (e.g., 90 days for Large Quantity Generators), submit a hazardous waste pickup request to your institution's environmental health and safety department.[21]

Protocol 4.2: Principles of Chemical Oxidation for Small-Scale Treatment

This section describes the chemical principles for the destruction of the cyanide functional group. This is not a routine procedure and must not be attempted without expert supervision and institutional authorization.

  • Principle of Alkaline Oxidation: The reaction must be performed under strongly alkaline conditions (pH > 10) to prevent the formation and volatilization of HCN gas.[20] Sodium hydroxide is typically used to maintain alkalinity.

  • Oxidant Selection: Common oxidants for cyanide destruction include sodium hypochlorite (bleach) or hydrogen peroxide.[18][20] The oxidation of cyanide (CN⁻) by hypochlorite (OCl⁻) proceeds in two steps:

    • First, cyanide is oxidized to cyanogen chloride (CNCl), which is also toxic.

    • With sufficient excess oxidant and at an alkaline pH, cyanogen chloride hydrolyzes and is further oxidized to the much less toxic cyanate ion (CNO⁻).[22]

  • Reaction Monitoring: The reaction is highly exothermic and requires careful temperature control. After the reaction is complete, the solution must be tested to ensure the complete destruction of free cyanide before any further steps are taken.[19]

  • Final Disposal: Even after successful treatment, the resulting solution may still be considered hazardous waste due to the presence of the fluorinated organic backbone and residual chemicals. It must be disposed of in accordance with local and institutional regulations.[4][23]

By adhering to these rigorous, scientifically-grounded procedures, we can ensure that our research advances without compromising the safety of our colleagues or the integrity of our environment.

References

  • What to Do If You Have Cyanide in Your Industrial Wastewater. SAMCO Technologies. [Link]

  • Cyanide Antidotes. Occupational Safety and Health Administration (OSHA). [Link]

  • Oxidation of cyanide in a hydrocyclone reactor by chlorine dioxide. PureLine. [Link]

  • LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. University of Tennessee Health Science Center. [Link]

  • Methods of destruction of cyanide in cyanide-containing waste.
  • Potassium Cyanide Safe Handling Guideline. SLAC National Accelerator Laboratory. [Link]

  • Cyanide Removal from Industrial Wastewater. Spartan Environmental Technologies. [Link]

  • Table 8-1, Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds. National Center for Biotechnology Information (NCBI). [Link]

  • Halogenated Hydrocarbon Thermal Oxidizer. Zeeco. [Link]

  • Kinetic Investigation on the Hydrolysis of Aryl(fluoro)(phenyl)-λ6-sulfanenitriles. The Chemical Society of Japan. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency (EPA). [Link]

  • Cyanide Standard Operating Procedure Template. University of California, Santa Cruz - Environmental Health & Safety. [Link]

  • CYANIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Incineration Techniques for Control of Volatile Organic Compound Emissions. Journal of the Air Pollution Control Association. [Link]

  • Cas 350-44-7,4-fluorocyclohex-3-ene-1-carboxylic acid. LookChem. [Link]

  • Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Cyanide Remediation: Current and Past Technologies. California Department of Toxic Substances Control. [Link]

  • Hydrolysis of nitriles. Chemguide. [Link]

  • Hydrolysis of Nitriles. Organic Synthesis. [Link]

  • RCRA INFORMATION BROCHURE. U.S. Environmental Protection Agency (EPA). [Link]

  • CONVERSION OF NITRILES TO AMIDES AND ACIDS BY MEANS OF BORON FLUORIDE. Journal of the American Chemical Society. [Link]

  • 4-Formylcyclohex-3-ene-1-carbonitrile. PubChem. [Link]

  • Final Amendments to Air Toxics Standards for Cyanide Chemicals Manufacturing. U.S. Environmental Protection Agency (EPA). [Link]

  • Frequent Questions About Hazardous Waste Identification. U.S. Environmental Protection Agency (EPA). [Link]

  • How to Recycle Nitrile Gloves. Thomasnet. [Link]

  • Method 9016: Free Cyanide in Water, Soils and Solid Wastes by Microdiffusion. U.S. Environmental Protection Agency (EPA). [Link]

  • Basic principles of waste incineration. Zero Waste Europe. [Link]

  • National Emission Standards for Hazardous Air Pollutants: Cyanide Chemicals Manufacturing Residual Risk and Technology Review. Federal Register. [Link]

  • RCRA Regulations Explained. National Environmental Trainers. [Link]

  • Waste incinerators - Toolkit. Stockholm Convention. [Link]

  • Hazardous waste incineration – A viable and environmentally sound option. Environmental Science & Engineering Magazine. [Link]

  • Disposal of Waste Solvents. National University of Singapore, Department of Chemistry. [Link]

  • RCRA. Case Western Reserve University - Environmental Health and Safety. [Link]

Sources

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